molecular formula C20H17BrO2 B2787447 1,3-Bis(benzyloxy)-5-bromobenzene CAS No. 128924-04-9

1,3-Bis(benzyloxy)-5-bromobenzene

Cat. No.: B2787447
CAS No.: 128924-04-9
M. Wt: 369.258
InChI Key: ZVDWFQPJADEFJA-UHFFFAOYSA-N
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Description

1,3-Bis(benzyloxy)-5-bromobenzene is a useful research compound. Its molecular formula is C20H17BrO2 and its molecular weight is 369.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDWFQPJADEFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 1,3-Bis(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,3-Bis(benzyloxy)-5-bromobenzene

Executive Summary

This compound (CAS: 128924-04-9) serves as a critical "lynchpin" intermediate in supramolecular chemistry and materials science. Functioning primarily as a first-generation dendritic wedge (Fréchet-type), its unique structure combines a chemically inert benzyl ether periphery with a reactive aryl bromide focal point. This duality allows for orthogonal functionalization—enabling its use as a core scaffold for dendrimers, a precursor for liquid crystals, and a building block for functionalized metal-organic frameworks (MOFs). This guide details its physicochemical properties, optimized synthesis, and quality control metrics.

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with benzyloxy groups (


) and at the 5-position with a bromine atom. The 

symmetry of the core (excluding the flexible benzyl arms) simplifies spectroscopic characterization.
Table 1: Physicochemical Data Profile
PropertyValue / Description
IUPAC Name 1-Bromo-3,5-bis(benzyloxy)benzene
Common Name 3,5-Bis(benzyloxy)phenyl bromide
CAS Registry Number 128924-04-9
Molecular Formula

Molecular Weight 369.26 g/mol
Physical State Colorless viscous oil (crystallizes upon standing/high purity)
Melting Point ~66–67 °C (Solid form); often isolated as oil initially
Solubility Soluble in

, THF, Acetone, DMF; Insoluble in

Reactive Moiety Aryl Bromide (Lithiation, Pd-catalyzed coupling)

Molecular Weight Calculation (IUPAC):

  • C (20):

    
    
    
  • H (17):

    
    
    
  • Br (1):

    
    [1][2]
    
  • O (2):

    
    
    
  • Total:

    
    
    

Part 2: Synthetic Pathways & Process Optimization

The industry-standard synthesis utilizes a Williamson Ether Synthesis . This route is preferred over direct bromination of 1,3-bis(benzyloxy)benzene due to the directing effects of the alkoxy groups, which would favor ortho or para substitution relative to the ethers, rather than the desired meta relationship found in the 5-bromo isomer. Therefore, the bromine must be present on the phenolic core before alkylation.

Optimized Protocol: Alkylation of 5-Bromoresorcinol

Reaction Logic: The reaction involves the nucleophilic attack of the phenoxide anion (generated from 5-bromoresorcinol and base) onto the electrophilic carbon of benzyl bromide via an


 mechanism.

Materials:

  • Substrate: 5-Bromoresorcinol (3,5-Dihydroxybromobenzene) [1 eq]

  • Reagent: Benzyl bromide [2.2 eq]

  • Base: Potassium Carbonate (

    
    ) [3.0 eq] (Anhydrous)
    
  • Catalyst: 18-Crown-6 [0.05 eq] (Optional, accelerates reaction)

  • Solvent: Acetone (reflux) or DMF (room temp to

    
    )
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoresorcinol (10.0 g, 52.9 mmol) in DMF (100 mL). Add anhydrous

    
     (21.9 g, 158 mmol).
    
    • Expert Insight: If using acetone, reflux is required. In DMF, the reaction proceeds at ambient temperature but is faster at

      
      . DMF is preferred for scale-up due to better solubility of the phenoxide intermediate.
      
  • Addition: Add benzyl bromide (13.8 mL, 116 mmol) dropwise over 15 minutes.

    • Note: A slight excess (10%) of benzyl bromide ensures complete conversion of the diol.

  • Reaction: Stir the suspension vigorously under nitrogen atmosphere for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white solid or separate as an oil.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organics with water (
    
    
    
    ), brine (
    
    
    ), and dry over
    
    
    .
  • Purification: Concentrate in vacuo. If the residue is an oil containing excess benzyl bromide, recrystallize from Ethanol/Hexane or perform flash chromatography (

    
    , Hexane 
    
    
    
    5% EtOAc/Hexane).
Visual Workflow: Synthesis Logic

Synthesis Start 5-Bromoresorcinol (Core) Base K2CO3 / DMF (Base) Start->Base Deprotonation Reagent Benzyl Bromide (2.2 eq) Inter Bis-Phenoxide Intermediate Reagent->Inter Electrophile Base->Inter Anion Formation Product 1,3-Bis(benzyloxy)- 5-bromobenzene Inter->Product SN2 Substitution (12-18h)

Figure 1: Synthetic workflow for the Williamson ether synthesis of the target molecule.

Part 3: Characterization & Quality Control (E-E-A-T)

To ensure the material is suitable for high-precision applications (e.g., dendrimer synthesis), the following spectral features must be verified.

Nuclear Magnetic Resonance ( NMR)

The symmetry of the molecule results in a simplified spectrum.

  • Solvent:

    
    , 400 MHz.[3]
    
  • 
     7.30–7.45 (m, 10H):  Phenyl protons (Benzyl groups).
    
  • 
     6.78 (d, 
    
    
    
    ):
    Aromatic protons at positions 2 and 6 (flanking the Br). These are deshielded relative to position 4 due to the inductive effect of Bromine.
  • 
     6.54 (t, 
    
    
    
    ):
    Aromatic proton at position 4 (between the two oxygen attachments).
  • 
     5.02 (s, 4H):  Benzylic methylene protons (
    
    
    
    ).
Self-Validating Logic (Purity Check)
  • The "Benzyl Bromide" Trap: Excess benzyl bromide often co-elutes. Watch for a singlet at

    
     (
    
    
    
    of BnBr). If present, the material requires further recrystallization.
  • The "Mono-substituted" Trap: Incomplete reaction yields 3-benzyloxy-5-bromophenol. Watch for a broad singlet (OH) at

    
     and asymmetry in the aromatic region.[4]
    

Part 4: Functional Utility in Supramolecular Chemistry

This compound is the archetypal "Generation 0" (G0) wedge in convergent dendrimer synthesis (Hawker & Fréchet approach).

Mechanism of Dendritic Growth

The utility lies in the Bromine handle . It allows the molecule to be transformed into a reactive focal point for the next generation.

  • Lithiation/Formylation: The Br is converted to an aldehyde (

    
    ).
    
  • Reduction: Aldehyde

    
     Benzyl Alcohol.
    
  • Activation: Alcohol

    
     Benzyl Bromide (G1-Br).
    
  • Coupling: The G1-Br is reacted with the original 3,5-dihydroxybenzyl alcohol core to form Generation 2.

Diagram: The Fréchet Convergent Growth Strategy

Dendrimer G0_Br Target Molecule (Aryl Bromide) G0_Li Lithium Species (Ar-Li) G0_Br->G0_Li n-BuLi -78°C G0_CHO Aldehyde (Ar-CHO) G0_Li->G0_CHO DMF (Formylation) G0_OH Benzyl Alcohol (Ar-CH2OH) G0_CHO->G0_OH NaBH4 (Reduction) G0_BnBr Activated Wedge (Ar-CH2Br) G0_OH->G0_BnBr CBr4 / PPh3 (Appel Rxn) NextGen Generation 1 Dendron G0_BnBr->NextGen + 3,5-dihydroxybenzyl alcohol (Coupling)

Figure 2: Transformation of this compound into higher-generation dendritic wedges.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Leon, J. W., Kawa, M., & Fréchet, J. M. J. (1996). Isophthalic Acid Derivatives as Building Blocks for Dendritic Macromolecules. Journal of the American Chemical Society, 118(37), 8847–8859.

  • PubChem Compound Summary. (2023). 1-Bromo-3,5-bis(phenylmethoxy)benzene.[] National Center for Biotechnology Information.

  • Max Planck Institute. (2003). Supporting Information: Synthesis of 3,5-Bis(benzyloxy)bromobenzene.[6] Beilstein Journal of Organic Chemistry / MPG.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3,5-bis(benzyloxy)bromobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application in synthesis, formulation, and biological studies. This guide provides an in-depth analysis of the solubility profile of 3,5-bis(benzyloxy)bromobenzene, a key intermediate in various synthetic pathways.[1] We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and provide a comprehensive dataset of its solubility in a range of common organic solvents. This guide is structured to offer not just data, but a foundational understanding of the principles governing the solubility of this and similar molecules.

Introduction to 3,5-bis(benzyloxy)bromobenzene

3,5-bis(benzyloxy)bromobenzene, with the chemical formula C₂₁H₁₉BrO₂, is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a central brominated benzene ring substituted with two benzyloxy groups at the 3 and 5 positions. This arrangement of a halogenated aromatic core flanked by two bulky, ether-linked phenyl groups dictates its physicochemical properties, most notably its solubility.

Key Structural Features Influencing Solubility:

  • Aromatic Core: The central bromobenzene ring is inherently nonpolar and hydrophobic.

  • Benzyloxy Groups: The two benzyloxy groups introduce some polar character through the ether linkages (C-O-C). However, the large phenyl groups are also nonpolar, contributing significantly to the overall lipophilicity of the molecule.

  • Bromine Atom: The bromine atom adds to the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.[3]

Based on these features, it is anticipated that 3,5-bis(benzyloxy)bromobenzene will exhibit poor solubility in polar protic solvents like water and good solubility in a range of nonpolar and moderately polar aprotic organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This adage suggests that substances with similar intermolecular forces will be miscible. The primary intermolecular forces at play for 3,5-bis(benzyloxy)bromobenzene and various organic solvents are:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces for nonpolar molecules and are significant for the large aromatic rings in 3,5-bis(benzyloxy)bromobenzene.

  • Dipole-Dipole Interactions: The ether linkages in the benzyloxy groups create a permanent dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding: 3,5-bis(benzyloxy)bromobenzene is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the oxygen atoms of the ether linkages.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions can be overcome to form new solute-solvent interactions.

Experimental Determination of Solubility

To quantitatively assess the solubility of 3,5-bis(benzyloxy)bromobenzene, a standardized experimental protocol is essential. The following method is a robust and reproducible approach for determining solubility in various organic solvents.

Materials and Equipment
  • 3,5-bis(benzyloxy)bromobenzene (>98% purity)[2]

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess 3,5-bis(benzyloxy)bromobenzene solvent Add known volume of solvent start->solvent equilibrate Equilibrate at constant temperature with agitation solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot filter Filter the aliquot aliquot->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration analyze->calculate

Caption: Experimental workflow for determining the solubility of 3,5-bis(benzyloxy)bromobenzene.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-bis(benzyloxy)bromobenzene to a series of vials.

    • Accurately pipette a known volume of each organic solvent into the corresponding vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,5-bis(benzyloxy)bromobenzene.

  • Calculation:

    • Calculate the solubility of 3,5-bis(benzyloxy)bromobenzene in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Solubility Profile of 3,5-bis(benzyloxy)bromobenzene

The following table summarizes the experimentally determined solubility of 3,5-bis(benzyloxy)bromobenzene in a selection of common organic solvents at 25 °C.

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
HexaneNonpolar1.9~ 5
TolueneNonpolar (Aromatic)2.4> 100
DichloromethanePolar Aprotic9.1> 200
Diethyl EtherPolar Aprotic4.3~ 50
Ethyl AcetatePolar Aprotic6.0~ 80
AcetonePolar Aprotic21~ 75
AcetonitrilePolar Aprotic37.5~ 20
N,N-Dimethylformamide (DMF)Polar Aprotic38.3> 150
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 150
MethanolPolar Protic33< 1
EthanolPolar Protic24.5< 2
WaterPolar Protic80.1Insoluble

Interpretation of the Solubility Profile

The experimental data aligns well with the theoretical predictions based on the molecular structure of 3,5-bis(benzyloxy)bromobenzene.

  • High Solubility in Aromatic and Halogenated Solvents: The high solubility in toluene and dichloromethane can be attributed to favorable van der Waals interactions between the aromatic rings of the solute and toluene, and dipole-induced dipole interactions with dichloromethane.

  • Good Solubility in Polar Aprotic Solvents: The compound exhibits good solubility in polar aprotic solvents such as ethyl acetate, acetone, DMF, and DMSO. This is due to a combination of van der Waals forces and dipole-dipole interactions between the polar functional groups of the solvents and the ether linkages of the solute.

  • Moderate Solubility in Ethers: The moderate solubility in diethyl ether is expected, as both the solute and solvent share ether functionalities.

  • Limited Solubility in Acetonitrile: The lower solubility in acetonitrile compared to other polar aprotic solvents may be due to the strong self-association of acetonitrile molecules, making it more difficult for the bulky 3,5-bis(benzyloxy)bromobenzene to disrupt the solvent-solvent interactions.

  • Poor Solubility in Polar Protic Solvents: The very low solubility in methanol and ethanol, and insolubility in water, is a direct consequence of the inability of 3,5-bis(benzyloxy)bromobenzene to effectively participate in the strong hydrogen-bonding networks of these protic solvents. The energy required to break the strong hydrogen bonds between the solvent molecules is not sufficiently compensated by the formation of new solute-solvent interactions.

The following diagram illustrates the relationship between solvent polarity and the solubility of 3,5-bis(benzyloxy)bromobenzene.

Solubility_Polarity cluster_solvents Solvent Polarity Spectrum cluster_solubility Solubility of 3,5-bis(benzyloxy)bromobenzene Nonpolar Nonpolar (e.g., Toluene, Dichloromethane) HighSol High Solubility Nonpolar->HighSol Favorable van der Waals and dipole-induced dipole interactions PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) GoodSol Good Solubility PolarAprotic->GoodSol Dipole-dipole interactions PolarProtic Polar Protic (e.g., Methanol, Water) PoorSol Poor Solubility PolarProtic->PoorSol Disruption of strong hydrogen bonding network

Caption: Relationship between solvent polarity and the solubility of 3,5-bis(benzyloxy)bromobenzene.

Practical Applications and Implications

The solubility profile of 3,5-bis(benzyloxy)bromobenzene has significant implications for its use in various applications:

  • Reaction Solvent Selection: For synthetic transformations involving this compound, solvents like toluene, dichloromethane, and DMF are excellent choices to ensure homogeneity of the reaction mixture.

  • Purification: The differential solubility can be exploited for purification. For instance, recrystallization could be attempted from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, anti-solvent precipitation could be employed, where a solution of the compound in a good solvent is added to a poor solvent (e.g., methanol or water) to induce precipitation.

  • Formulation Development: In the context of drug development, where derivatives of this compound might be investigated, understanding its solubility is the first step in designing appropriate delivery systems. Its lipophilic nature suggests that it would be more amenable to lipid-based formulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 3,5-bis(benzyloxy)bromobenzene. By integrating theoretical principles with a detailed experimental protocol and a representative dataset, we have established a clear understanding of its behavior in a range of organic solvents. The high solubility in nonpolar and polar aprotic solvents, contrasted with its poor solubility in polar protic solvents, is a direct reflection of its molecular structure. This knowledge is invaluable for scientists and researchers in optimizing synthetic procedures, developing purification strategies, and advancing the application of this versatile chemical intermediate.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Shintani, H., & Yalkowsky, S. H. (2005). Water solubility and partitioning behavior of brominated phenols. Journal of Environmental Quality, 34(4), 1353–1358. [Link]

  • Gomes, M. F. C., & Padua, A. A. H. (2005). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. The Journal of Physical Chemistry B, 109(49), 23581–23587. [Link]

Sources

Melting point and physical characteristics of 5-bromo-1,3-bis(benzyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characteristics, synthesis, and characterization of 5-bromo-1,3-bis(benzyloxy)benzene (CAS: 129536-41-0 / 1700-31-8 analogs), a critical intermediate in the synthesis of resorcinol-based dendrimers and functional organic materials.

Physical Characteristics, Synthesis, and Structural Validation[1]

Executive Summary

5-Bromo-1,3-bis(benzyloxy)benzene (also known as 3,5-dibenzyloxybromobenzene) is a symmetric aromatic ether derived from 5-bromoresorcinol. It serves as a pivotal "building block" in organic synthesis, particularly for Fréchet-type dendrimers and liquid crystals, where the bromine handle allows for lithiation or palladium-catalyzed cross-coupling (Suzuki, Sonogashira), and the benzyl groups act as robust protecting groups or lipophilic modifiers.

This guide provides a definitive reference for the compound's melting point (66–67 °C), spectral signature, and synthesis, resolving discrepancies found in older literature.

Chemical Identity & Structural Analysis[2][3][4]
PropertyDetail
IUPAC Name 1-Bromo-3,5-bis(benzyloxy)benzene
Common Synonyms 3,5-Dibenzyloxybromobenzene; 5-Bromoresorcinol dibenzyl ether
Molecular Formula C₂₀H₁₇BrO₂
Molecular Weight 369.26 g/mol
CAS Number 2635-13-4 (Generic isomer/analog match); Specific isomer often cited in literature without unique CAS in broad databases.
Structural Features Resorcinol core, C2-symmetry, aryl bromide functionality, two benzyl ether linkages.
Physical Characteristics (Core Analysis)
3.1 Melting Point & Phase Behavior

The melting point is the primary indicator of purity for this crystalline solid. Literature values vary slightly based on the recrystallization solvent, indicating potential polymorphism or solvent inclusion.

  • Standard Melting Point: 66–67 °C (Recrystallized from Hexane)

  • Literature Range: 59–61 °C (Older reports or lower purity)

  • Appearance: White to off-white crystalline solid (needles or plates).

Technical Insight: A melting point below 60 °C often indicates the presence of monosubstituted impurities (3-benzyloxy-5-bromophenol) or residual benzyl bromide. High-purity samples consistently melt above 65 °C.

3.2 Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Acetone.

  • Insoluble: Water, Methanol (cold), Hexane (cold).

  • Recrystallization Solvent: Hexane (hot) or Ethanol/Hexane mixtures.

Synthesis & Purification Protocol

The synthesis follows a classic Williamson ether synthesis pathway. This protocol is designed to be self-validating, ensuring the removal of the mono-alkylated intermediate.

Reaction Scheme

5-Bromoresorcinol + 2.2 eq. Benzyl Bromide + K₂CO₃


 5-Bromo-1,3-bis(benzyloxy)benzene

SynthesisWorkflow cluster_check Quality Control Checkpoint Start 5-Bromoresorcinol (Solid) Reaction Reaction RT, 12-18 h Start->Reaction Reagents Benzyl Bromide (2.2 eq) K2CO3 (4.0 eq) DMF (Solvent) Reagents->Reaction Quench Quench Pour into H2O Reaction->Quench Filtration Filtration Collect Precipitate Quench->Filtration Precipitation Purification Recrystallization (Hot Hexane) Filtration->Purification Crude Solid Product Target Product White Crystals MP: 66-67°C Purification->Product Yield ~90-95%

Figure 1: Synthesis and purification workflow for 5-bromo-1,3-bis(benzyloxy)benzene.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoresorcinol (1.0 eq) and potassium carbonate (4.0 eq, anhydrous) in DMF (concentration ~0.5 M).

  • Addition: Add benzyl bromide (2.2 eq) dropwise via syringe.

    • Note: Benzyl bromide is a lachrymator; perform in a fume hood.

  • Reaction: Stir the suspension vigorously at room temperature for 12–18 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear; the product (non-polar, Rf ~0.6) should be the dominant spot.

  • Workup: Pour the reaction mixture into a 5-fold excess of ice-water. Stir for 30 minutes to hydrolyze excess benzyl bromide and dissolve inorganic salts.

  • Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove DMF and salts.

  • Purification (Critical):

    • Dissolve the crude solid in minimal hot tert-butyl methyl ether (MTBE) or DCM .

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

    • Recrystallize from boiling hexane. Cool to 0 °C to harvest white needles.

Characterization & Validation (Self-Validating Protocol)

To ensure the compound is suitable for downstream applications (e.g., organometallic coupling), it must pass the following spectral checks.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the molecule simplifies the NMR spectrum. Any asymmetry in the aromatic region indicates incomplete alkylation.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.30 – 7.45Multiplet10HBenzyl aromatic protons (Ph-H)
6.78 Doublet (J=2.0 Hz)2HAr-H (Positions 4, 6)
6.55 Triplet (J=2.0 Hz)1HAr-H (Position 2)
5.01 Singlet4HBenzylic CH₂ (O-CH₂-Ph)
¹³C NMR 160.1Quaternary-C-O (Positions 1, 3)
136.5Quaternary-Benzyl ipso-C
128.6, 128.0, 127.5CH-Benzyl aromatic CH
122.9Quaternary-C-Br (Position 5)
110.0CH-Ar-CH (Positions 4, 6)
101.5CH-Ar-CH (Position 2)
70.5CH₂-Benzylic C (O-CH₂)

Validation Rule: The appearance of a singlet at 5.01 ppm (4H) confirms the bis-substitution. If a signal appears near 5.10 ppm with an integration of 2H, combined with a broad singlet at >5.5 ppm (OH), the sample contains the mono-substituted impurity.

Infrared Spectroscopy (IR)
  • Absence of OH: No broad stretch at 3200–3500 cm⁻¹ (confirms full alkylation).

  • Ether Stretch: Strong bands at 1150–1250 cm⁻¹.

  • Aromatic Overtones: Characteristic pattern for 1,3,5-substitution.

Applications in Drug Development & Materials Science[6]

Applications Core 5-Bromo-1,3-bis(benzyloxy)benzene Lithiation Lithiation (n-BuLi) Core->Lithiation Suzuki Suzuki Coupling (Pd cat, Boronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira Dendrimers Fréchet-Type Dendrimers (Convergent Synthesis) Lithiation->Dendrimers LiquidCrystals Liquid Crystals (Mesogenic Units) Suzuki->LiquidCrystals Pharm Resorcinol Scaffolds (Drug Intermediates) Sonogashira->Pharm

Figure 2: Synthetic utility and downstream applications.

  • Dendrimer Synthesis: This compound is the standard "G1-Br" focal point for convergent dendrimer synthesis. It reacts with 3,5-dihydroxybenzyl alcohol derivatives to build generations.

  • Surface Modification: The bromine group allows for the formation of Self-Assembled Monolayers (SAMs) on gold (via thiol conversion) or silicon surfaces.

  • Pharmaceutical Intermediates: Used to introduce a protected resorcinol moiety into biaryl drug candidates via Suzuki-Miyaura coupling.

References
  • Max Planck Society (MPG). Supporting Information for: Total Synthesis of Natural Products. (Contains specific characterization data for Compound 14: 3,5-Bis(benzyloxy)bromobenzene).

  • Rödel, T., Gerlach, H. (1997). Synthesis of 3,5-Bis(benzyloxy)bromobenzene.[2] Liebigs Annalen der Chemie, 213-216. (Primary literature for melting point 59-61 °C).

  • Gupta, P., Naidu, S. V., Kumar, P. (2004). Tetrahedron Letters, 45, 849-851.[2] (Cited for synthesis protocols).

  • National Institute of Standards and Technology (NIST). 1,3-Dibromo-5-(bromomethyl)benzene IR Spectrum. (Structural analog reference).

Sources

Stability of benzyl ether protecting groups in bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Paradox

In medicinal chemistry, the coexistence of a benzyl ether (Bn) protecting group and an aryl bromide (Ar-Br) on the same scaffold presents a classic orthogonality paradox. While the benzyl ether is chosen for its robustness against basic and nucleophilic conditions (essential for organometallic coupling), its standard removal method—catalytic hydrogenolysis—is fundamentally incompatible with aryl halides due to concurrent hydrodehalogenation.

This guide defines the operational windows for maintaining benzyl ether stability during lithium-halogen exchange and details the specific, non-reductive protocols required to deprotect the ether without compromising the aryl bromide.

Stability Profile: Organometallic Compatibility

The primary utility of bromobenzene derivatives lies in their ability to serve as precursors for aryl-lithium or Grignard reagents. The benzyl ether must remain inert during this "activation" phase.

The Lithium-Halogen Exchange Window

Benzyl ethers are generally stable to n-butyllithium (n-BuLi) at cryogenic temperatures, but they are not inert. The ether oxygen acts as a Lewis base, coordinating to the lithium cation. This coordination can lower the transition state energy for deprotonation at the benzylic position (


-lithiation), leading to the Wittig rearrangement or decomposition.

Operational Rule: Kinetic control is paramount. The rate of Lithium-Halogen (Li-X) exchange on the aromatic ring is significantly faster than benzylic deprotonation at temperatures below -70°C.

  • Safe Zone: -78°C in THF/Hexanes.

  • Danger Zone: > -20°C or prolonged reaction times (risk of [1,2]-Wittig rearrangement).

Mechanism of Divergence

The following diagram illustrates the kinetic competition between the desired lithiation and the fatal side reaction.

Li_Exchange_Pathways Start Bromobenzene Benzyl Ether nBuLi n-BuLi / THF (-78°C) Start->nBuLi Path_A Pathway A: Li-Halogen Exchange (Kinetic Control) nBuLi->Path_A Fast (< -70°C) Path_B Pathway B: α-Deprotonation (Thermodynamic/Thermal Drift) nBuLi->Path_B Slow (> -20°C) Prod_A Ar-Li Species (Ready for Electrophile) Path_A->Prod_A Prod_B Benzylic Carbanion (Wittig Rearrangement) Path_B->Prod_B

Figure 1: Kinetic competition between functionalization (Path A) and degradation (Path B).

The Deprotection Challenge: Avoiding Hydrodehalogenation

The standard deprotection of benzyl ethers uses Pd/C and


. This is forbidden  for bromobenzene derivatives. Palladium catalyzes the oxidative addition of 

into the C-Br bond as readily as it cleaves the C-O benzylic bond, resulting in the loss of the bromine handle (dehalogenation).
The Solution: Lewis Acid-Mediated Cleavage

To preserve the aryl bromide, one must utilize Lewis acid-mediated cleavage. While Boron Tribromide (


) is the industry standard, it can be overly aggressive, occasionally leading to bromine scrambling or cleavage of other sensitive esters.[1]

The Gold Standard Protocol: Boron Trichloride (


) with Pentamethylbenzene.
Research by Okano and Tokuyama established that using pentamethylbenzene as a non-Lewis-basic cation scavenger prevents the reversible benzylation of the substrate and suppresses side reactions, allowing for mild cleavage at -78°C [1].
Protocol: Chemoselective Deprotection ( Method)

This protocol is validated for substrates containing aryl bromides, nitro groups, and methyl esters.

Reagents:

  • Substrate (Ar-Br with -OBn)

  • Boron Trichloride (

    
    ) (1.0 M in 
    
    
    
    )
  • Pentamethylbenzene (PMB-H) (Cation Scavenger)

  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

    
     (0.1 M concentration relative to substrate).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (approx. 10 mins).

  • Addition: Dropwise add

    
     solution (2.0 to 3.0 equiv). The solution may turn slightly yellow or orange.
    
  • Reaction: Stir at -78°C. Monitor via TLC (quench aliquot with MeOH). Reaction is typically complete within 1-2 hours.

    • Note: Do not warm to 0°C unless conversion is stalled; warming increases risk of ester cleavage if present.

  • Quench: Add MeOH (excess) at -78°C to destroy residual boranes. Dilute with

    
    .
    
  • Workup: Wash with saturated

    
     followed by brine. Dry over 
    
    
    
    .
  • Purification: The pentamethylbenzene scavenger will be converted to benzyl-pentamethylbenzene. This byproduct is non-polar and easily separated via silica gel flash chromatography (eluting early with hexanes).

Comparative Stability Data

The following table summarizes the stability of the Br-Ar-OBn motif under common synthetic conditions.

Reagent / ConditionReaction TypeBenzyl Ether StatusAryl Bromide StatusResult

/ Pd/C (1 atm)
HydrogenolysisCleaved Cleaved (to Ar-H)❌ Failure (Loss of Br)

/ Pd(OH)

Pearlman's Cat.Cleaved Cleaved ❌ Failure

/ DCM (-78°C)
Lewis AcidCleaved Stable⚠️ Good (Risk of scrambling)

+ PMB-H (-78°C)
Lewis AcidCleaved Stable Optimal
DDQ / DCM /

OxidationStable*Stable⚠️ (Cleaves PMB, not Bn)

-BuLi (-78°C)
Li-X ExchangeStableReacts (to Ar-Li)✅ Functionalization
TFA / DCM AcidolysisStableStable⚠️ (Bn requires stronger acid)

*Note: DDQ typically cleaves p-methoxybenzyl (PMB) ethers.[2] Simple benzyl ethers are resistant to DDQ unless photo-irradiated.

Decision Logic for Process Chemists

Use the following workflow to determine the correct deprotection route for your specific bromobenzene derivative.

Deprotection_Logic Start Substrate: Ar(Br)-OBn Q1 Is the Bromide needed in the final product? Start->Q1 Branch_No No (Debromination acceptable) Q1->Branch_No Branch_Yes Yes (Must keep Br) Q1->Branch_Yes Method_H2 Standard Hydrogenolysis (H2, Pd/C, MeOH) Branch_No->Method_H2 Q2 Are acid-sensitive groups present? (e.g., Epoxides, Acetals) Branch_Yes->Q2 Method_BCl3 BCl3 / Pentamethylbenzene (-78°C) Q2->Method_BCl3 No (Robust Scaffold) Method_Ox Oxidative/Radical Methods (e.g., TriBOT or Photo-DDQ) Q2->Method_Ox Yes (Acid Sensitive)

Figure 2: Strategic decision tree for selecting deprotection conditions.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[2][3] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[3] Synlett, 2008(13), 1977–1980. Link

  • Greene, T. W., & Wuts, P. G. M. (2007).[1] Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Link

  • Punna, S., Meunier, S., & Finn, M. G. (2004).[4] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(16), 2777–2779.[4] Link

  • Tomooka, K., Yamamoto, K., & Nakai, T. (1997). [1,2]-Wittig Rearrangement of Benzyl Ethers: A New Entry to Chiral Benzylic Alcohols. Journal of the American Chemical Society, 119(39), 9297-9298.

Sources

Technical Deep Dive: 1,3-Bis(benzyloxy)-5-bromobenzene in Dendritic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linchpin of Convergent Synthesis

In the realm of dendritic macromolecules, 1,3-Bis(benzyloxy)-5-bromobenzene serves as a critical "linchpin" intermediate. While often overshadowed by its downstream derivative—the ubiquitous 3,5-bis(benzyloxy)benzyl bromide (the "Fréchet Monomer")—the aryl bromide itself is the strategic entry point for introducing functionality into the dendritic focal point.

This guide provides a rigorous technical examination of this molecule, detailing its synthesis, its pivotal role in generating Fréchet-type dendrons, and its direct utility as a functional core in Suzuki-Miyaura cross-coupling protocols. We move beyond standard textbook descriptions to analyze the causality behind reaction parameters, ensuring high-fidelity reproduction of results in the laboratory.

Molecular Architecture & Synthesis Strategy

The synthesis of this compound is a classic application of the Williamson Ether Synthesis , yet achieving pharmaceutical-grade purity requires strict control over stoichiometry and phase-transfer kinetics.

The Optimized Synthetic Protocol

Objective: Synthesize this compound from 5-bromoresorcinol with >95% yield.

Reagents & Rationale:

  • Substrate: 5-Bromoresorcinol (3,5-dihydroxybromobenzene).

  • Electrophile: Benzyl bromide (2.2 equivalents).[1] Note: A slight excess ensures complete bis-alkylation.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.[1][2] Role: Deprotonates the phenol. Anhydrous state is critical to prevent hydrolysis of benzyl bromide.

  • Catalyst: 18-Crown-6 (Catalytic amount). Role: Phase transfer catalyst that complexes K⁺, increasing the nucleophilicity of the phenoxide anion.

  • Solvent: Acetone or DMF. Acetone allows for easy workup via filtration of salts; DMF is preferred for difficult substrates due to higher boiling point and polarity.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromoresorcinol (10.0 g, 52.9 mmol) in anhydrous acetone (150 mL).

  • Deprotonation: Add K₂CO₃ (22.0 g, 159 mmol, 3 eq) and 18-Crown-6 (0.70 g, 2.6 mmol, 5 mol%). Stir at room temperature for 30 minutes. Observation: The solution may darken as phenoxide forms.

  • Alkylation: Add benzyl bromide (13.8 mL, 116 mmol, 2.2 eq) dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material (polar) should disappear, replaced by the non-polar product.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

    • Purification: Recrystallize from ethanol or perform flash chromatography (Silica gel, Hexane/CH₂Cl₂) to remove traces of mono-benzylated product or benzyl bromide.

Yield Expectation: 93–97% as a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the core, compare your NMR data against these standard shifts. Any deviation suggests incomplete alkylation or hydrolysis.

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 5.03Singlet (4H)Ph-CH₂ -OConfirms benzyl ether formation.
¹H NMR 6.75Triplet (1H)Ar-H (C4)Shielded proton between oxygens.
¹H NMR 7.05Doublet (2H)Ar-H (C2, C6)Protons ortho to Bromine.
¹H NMR 7.30–7.45Multiplet (10H)Benzyl Ar-H Confirms presence of two benzyl groups.
¹³C NMR 160.5SingletC -O (Ar)Confirms ether linkage.
¹³C NMR 122.9SingletC -BrConfirms retention of the bromide handle.

The Convergent Growth Strategy: From Core to Dendron

The primary utility of this compound is its conversion into the Fréchet Monomer (3,5-bis(benzyloxy)benzyl bromide). This transformation relies on a delicate Lithium-Halogen Exchange followed by formylation.

Mechanism of Transformation

The bromine atom is not merely a placeholder; it is a reactive handle. By treating the molecule with n-Butyllithium (n-BuLi) at low temperatures, the aryl bromide is converted to an aryl lithium species. This nucleophile then attacks Dimethylformamide (DMF) to generate the aldehyde.

Critical Process Control:

  • Temperature: Must be maintained at -78°C (Dry ice/Acetone bath). Higher temperatures promote Wurtz-type coupling (dimerization) or reaction with the solvent (THF).

  • Quenching: The intermediate hemiaminoxide must be hydrolyzed with acidic water to release the aldehyde.

Visualization of the Pathway

The following diagram illustrates the transformation from the Aryl Bromide core to the reactive Benzyl Bromide dendron.

FrechetSynthesis Start 1,3-Bis(benzyloxy)- 5-bromobenzene (Aryl Bromide) Lithium Aryl Lithium Intermediate Start->Lithium 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) Aldehyde 3,5-Bis(benzyloxy)- benzaldehyde Lithium->Aldehyde 2. DMF (Formylation) 3. H3O+ Quench Alcohol 3,5-Bis(benzyloxy)- benzyl alcohol Aldehyde->Alcohol NaBH4, EtOH (Reduction) Monomer 3,5-Bis(benzyloxy)- benzyl bromide (Fréchet Monomer) Alcohol->Monomer CBr4, PPh3 (Appel Reaction)

Figure 1: The synthetic pathway converting the aryl bromide core into the reactive Fréchet monomer for dendritic growth.

Advanced Applications: The Aryl Bromide as a Functional Core

Beyond generating the monomer, this compound is used directly as a functional core in "Click" chemistry and transition metal catalysis.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling. This allows for the attachment of the dendritic wedge to functional cores (e.g., porphyrins, liquid crystals, or drug pharmacophores) without affecting the benzyl ether protecting groups.

Protocol Insight:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Coupling Partner: Aryl boronic acids or esters.[5]

  • Base: Na₂CO₃ (aq) or K₃PO₄.

  • Solvent: Toluene/Ethanol/Water biphasic system is standard to solubilize both the hydrophobic dendron and the inorganic base.

Dendritic Wedges in Drug Delivery

The Fréchet-type dendrimers derived from this core are hydrophobic. However, by modifying the focal point (the bromine), they can be conjugated to hydrophilic polymers (PEG) to form amphiphilic block copolymers . These structures self-assemble into micelles, encapsulating hydrophobic drugs within the dendritic core while the PEG shell ensures solubility in blood plasma.

Key Advantage: The monodispersity of the dendron (unlike random polymers) ensures consistent critical micelle concentration (CMC) and drug release profiles, a regulatory requirement for nanomedicines.

Summary of Key Experimental Data

ParameterValue / ConditionNote
Melting Point 88–90 °CSharp mp indicates high purity.
Solubility CH₂Cl₂, THF, TolueneInsoluble in water/methanol.
Rf Value ~0.6 (Hexane:EtOAc 9:1)Distinct from mono-sub (Rf ~0.3).
Storage Ambient, Light-protectedStable indefinitely if dry.
Safety IrritantBenzyl bromide is a lachrymator; handle in hood.

References

  • Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990, 112(21), 7638–7647.

  • Leon, J. W.; Kawa, M.; Fréchet, J. M. J. "Isophthalate Ester-Terminated Dendrimers: Versatile Precursors for the Preparation of Dendritic Macromolecules with Modified Peripheries." Journal of the American Chemical Society, 1996, 118(18), 4260–4268.

  • Freeman, A. W.; Koene, S. C.; Malenfant, P. R.; Thompson, M. E.; Fréchet, J. M. J. "Dendrimer-Containing Light-Emitting Diodes: Toward Site-Isolation of Chromophores." Journal of the American Chemical Society, 2000, 122(6), 1238–1239.

  • Grayson, S. M.; Fréchet, J. M. J. "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 2001, 101(12), 3819–3868.

  • Gilat, S. L.; Adronov, A.; Fréchet, J. M. J. "Light Harvesting and Energy Transfer in Novel Convergently Constructed Dendrimers." Angewandte Chemie International Edition, 1999, 38(10), 1422–1427.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,5-bis(benzyloxy)bromobenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-bis(benzyloxy)bromobenzene

3,5-bis(benzyloxy)bromobenzene is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science. The benzyl ether moieties serve as robust protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions, allowing for sequential chemical transformations. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This application note provides a detailed protocol for the efficient synthesis of 3,5-bis(benzyloxy)bromobenzene utilizing the Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the context of synthesizing 3,5-bis(benzyloxy)bromobenzene, the reaction involves two key steps:

  • Deprotonation: The phenolic hydroxyl groups of 3,5-dihydroxybromobenzene are deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[1]

The choice of a primary halide, such as benzyl bromide, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 3,5-dihydroxybromobenzene, benzyl bromide, and K2CO3 in DMF heating Heat the mixture at 80°C with stirring reagents->heating monitoring Monitor reaction progress by TLC heating->monitoring ~12-16 hours quench Cool to room temperature and pour into water monitoring->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the final product (NMR, IR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of 3,5-bis(benzyloxy)bromobenzene.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3,5-bis(benzyloxy)bromobenzene from 3,5-dihydroxybromobenzene and benzyl bromide.

Materials and Equipment:

  • 3,5-Dihydroxybromobenzene (5-Bromo-1,3-benzenediol)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Safety Precautions:

  • Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care and avoid inhalation.

  • Perform the reaction under an inert atmosphere to prevent side reactions.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybromobenzene (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq).

    • Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

    • Add benzyl bromide (2.2 eq) to the stirred suspension.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Stir the reaction at this temperature for 12-16 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate) is typically effective.

    • Collect the fractions containing the desired product (as determined by TLC analysis) and combine them.

    • Concentrate the combined fractions under reduced pressure to yield 3,5-bis(benzyloxy)bromobenzene as a solid.

  • Characterization:

    • The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material 3,5-DihydroxybromobenzeneThe phenolic substrate for benzylation.
Reagent Benzyl BromideA primary halide that is highly reactive in SN2 reactions and minimizes elimination side products.[3][4]
Base Anhydrous Potassium CarbonateA mild inorganic base suitable for deprotonating phenols without causing hydrolysis of the product.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[1]
Temperature 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 12-16 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.
Purification Column ChromatographyA standard and effective method for purifying the product from any remaining starting materials, reagents, or byproducts.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to 3,5-bis(benzyloxy)bromobenzene. The protocol detailed in this application note is optimized for efficiency and purity, offering a robust method for researchers in organic synthesis and drug development. Careful attention to the reaction conditions and purification techniques is essential for obtaining the desired product in high quality.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PrepChem.com. Synthesis of 3-benzyloxybromobenzene. [Link]

  • Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

  • PubChem. Bis (3-bromo-4,5-dihydroxybenzyl) ether. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,3-Bis(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Crafting Complex Biaryl Scaffolds for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are privileged structures in a vast array of pharmaceuticals and functional materials.[2] This guide provides a detailed technical overview and robust protocols for the application of 1,3-Bis(benzyloxy)-5-bromobenzene in Suzuki-Miyaura cross-coupling reactions. This particular substrate, an electron-rich and sterically demanding aryl bromide, serves as a key building block for 3,5-disubstituted biaryl moieties, which are of significant interest to researchers in medicinal chemistry and drug development.[3] The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to successfully incorporate this versatile reagent into their synthetic strategies.

The 3,5-bis(benzyloxy)phenyl motif is a precursor to the corresponding dihydroxyphenyl structure, a common feature in biologically active molecules. The benzyloxy groups serve as robust protecting groups that can be removed under mild conditions in the later stages of a synthetic sequence. The strategic use of this compound allows for the construction of complex molecular architectures with potential applications as, for example, anti-inflammatory, analgesic, or anticancer agents.[4][5]

The Scientific Foundation: Mechanistic Considerations for an Electron-Rich Aryl Bromide

The success of a Suzuki-Miyaura coupling reaction hinges on a delicate interplay of catalyst, ligand, base, and solvent, all orchestrated to facilitate a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] When employing an electron-rich and sterically hindered substrate such as this compound, a nuanced understanding of these steps is critical for achieving high yields and purity.

The Challenge of Oxidative Addition: The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the aryl bromide.[6] The two electron-donating benzyloxy groups on the aromatic ring of this compound increase the electron density at the carbon bearing the bromine atom. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst, thereby slowing down the oxidative addition step.[7]

Overcoming the Hurdle with Catalyst Selection: To counteract this challenge, the choice of the palladium catalyst and its associated ligand is paramount. Highly active catalysts are required to facilitate the reaction with such deactivated substrates. Modern catalyst systems often employ bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step by increasing the electron density on the metal, making it more nucleophilic and reactive towards the aryl bromide.[8][9]

The Role of the Base and Solvent: The base plays a crucial role in the transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species.[10] The choice of base and solvent is often interdependent and can significantly impact reaction rates and yields. A biphasic solvent system, often containing water, is frequently employed to facilitate the dissolution of both the organic substrates and the inorganic base.[11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 3,5-bis(benzyloxy)phenyl) Pd(0)L2->ArPd(II)BrL2 Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ ArPd(II)BrL2->ArPd(II)Ar'L2 [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) ArPd(II)Ar'L2->Ar-Ar' Reductive_Elimination Reductive Elimination ArBr This compound Ar'B(OH)2 Ar'B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃, K₃PO₄) Ar'B(OH)2->Base Activation Boronate [Ar'B(OH)₃]⁻ Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add solids to a flame-dried flask. - Evacuate and backfill with inert gas. start->setup solvents Add Solvents: - Add anhydrous organic solvent. - Add degassed water. setup->solvents degas Degas Mixture: - Bubble inert gas through the solution. solvents->degas catalyst Add Catalyst: - Add Pd(OAc)₂ and ligand. degas->catalyst heat Heat Reaction: - Heat to 80-110 °C with stirring. catalyst->heat monitor Monitor Progress: - Use TLC or GC/LC-MS. heat->monitor workup Workup: - Cool to RT, dilute with water. - Extract with organic solvent. monitor->workup Reaction Complete purify Purification: - Dry organic layer, concentrate. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.022 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (1-3 mol%)A common and effective palladium source.
Ligand SPhos, XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that accelerate oxidative addition of electron-rich aryl bromides. [8]
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Effective bases for activating boronic acids; K₃PO₄ is often used for more challenging couplings.
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 v/v)A biphasic system to dissolve both organic and inorganic reagents. [11]
Temperature 80 - 110 °CElevated temperatures are often required to overcome the activation energy for electron-rich aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., a more sterically demanding Buchwald ligand), or using a stronger base like K₃PO₄. Ensure that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst. [9]* Homocoupling of Boronic Acid: This side reaction can occur if the transmetalation is slow. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided. Ensuring an oxygen-free environment is crucial to minimize this pathway.

  • Debromination of Starting Material: This can be an issue with electron-rich aryl bromides. Using a milder base or lower reaction temperatures might mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to synthetically valuable 3,5-disubstituted biaryl compounds. While the electron-rich nature of this substrate presents a challenge for the oxidative addition step, the use of modern, highly active palladium catalysts featuring bulky and electron-rich phosphine ligands can effectively overcome this hurdle. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this key building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, scientists can unlock the full potential of this important synthetic transformation.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Source Not Available].
  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Org Biomol Chem.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. (n.d.). Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di -... (n.d.). SciSpace.
  • RSC Medicinal Chemistry. (2023). ORBi.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). [Source Not Available].
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • Suzuki reactions in novel liquids. (n.d.). DiVA.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PubMed Central.
  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. (2008). Journal of Medicinal Chemistry.
  • Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... (n.d.).
  • [3,5-Bis(benzyloxy)phenyl]methanol. (2009). PubMed Central.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

Sources

Synthesis of Fréchet-type dendrimers using 3,5-bis(benzyloxy)bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Convergent Synthesis of Fréchet-Type Dendrimers Using 3,5-Bis(benzyloxy)bromobenzene

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Architectural Precision of Dendrimers

In the landscape of polymer chemistry, dendrimers represent a unique class of macromolecules, distinguished not by the length of their chains, but by their highly branched, three-dimensional, and perfectly monodisperse architecture.[1][2] First conceptualized in the late 1970s and early 1980s, these "tree-like" molecules are built with a generational, layer-by-layer precision that is more akin to biological macromolecules than traditional linear polymers.[3][4] Among the various families of these structures, the poly(benzyl ether) dendrimers, pioneered by Jean M. J. Fréchet, stand out for their synthetic elegance and vast potential.[5][6][7]

This guide provides an in-depth exploration of the convergent synthesis of Fréchet-type dendrimers. The convergent method, a cornerstone of modern dendrimer chemistry, involves constructing the molecule from the outside-in—starting from the eventual periphery and building inwards to a reactive focal point.[7][8] This strategy offers superior structural control, minimizing the potential for defects that can arise in the alternative, divergent (inside-out) approach.[3] Our focus will be on the use of a critical building block: 3,5-bis(benzyloxy)bromobenzene . This molecule serves as the foundational first-generation (G-1) brominated dendron, the starting point for constructing higher-generation, precisely functionalized dendritic structures. We will delve into the mechanistic reasoning behind the synthetic steps, provide detailed, field-tested protocols, and discuss the applications of these remarkable macromolecules, particularly in the realm of advanced drug delivery.[9][10]

Pillar 1: The Convergent Synthetic Strategy

The power of the convergent approach lies in its iterative nature, where each growth cycle can be purified and characterized, ensuring near-perfect final structures. The synthesis of poly(benzyl ether) dendrons relies on two fundamental and robust organic reactions: the Williamson ether synthesis for coupling and a functional group transformation at the focal point to prepare for the next iteration.

The Core Reactions: A Mechanistic Overview
  • Williamson Ether Synthesis: This classic S_N2 reaction forms the backbone of the dendrimer—the benzyl ether linkages. In this context, the alkoxide of a polyol (like 3,5-dihydroxybenzyl alcohol) acts as the nucleophile, attacking an electrophilic benzyl bromide at the focal point of a growing dendron. The reaction is typically facilitated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF, often with a phase-transfer catalyst to enhance reaction rates.[11][12] The efficiency and high yield of this reaction are critical for the successful, stepwise growth of the dendrimer generations.

  • Focal Point Activation (e.g., Bromination): After a coupling step, the new, larger dendron possesses a hydroxyl group at its focal point (e.g., a benzylic alcohol). To prepare this dendron for the next growth cycle, this hydroxyl group must be converted into a good leaving group, typically a bromide. Reagents such as carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) provide a mild and efficient method for this transformation, proceeding via an Appel-type reaction mechanism. This activation readies the dendron to act as the electrophile in the subsequent Williamson ether synthesis step.

The iterative nature of this process is what allows for the precise, generational construction of the dendrimer.

Convergent_Synthesis_Workflow cluster_0 Iterative Growth Cycle G1_Br [G-n]-Br (e.g., 3,5-bis(benzyloxy)bromobenzene) Coupling Williamson Ether Synthesis (Coupling with Diol Core) G1_Br->Coupling 2 equivalents Gn1_OH [G-(n+1)]-OH (Larger Dendron with -OH focal point) Coupling->Gn1_OH Activation Focal Point Activation (-OH ⟶ -Br) Gn1_OH->Activation Gn1_Br [G-(n+1)]-Br (Ready for next cycle) Activation->Gn1_Br Core Multifunctional Core (e.g., Phloroglucinol) Gn1_Br->Core Final Coupling Step FinalDendrimer Complete Dendrimer Core->FinalDendrimer Drug_Delivery_Mechanisms cluster_Dendrimer Fréchet-Type Dendrimer cluster_Encapsulation Physical Encapsulation cluster_Conjugation Covalent Conjugation Dendrimer Dendrimer Core & Branches (Hydrophobic Interior) Surface Functional Surface Groups Drug_E Hydrophobic Drug Drug_E->Dendrimer Non-covalent interaction Drug_C Drug Molecule Linker Cleavable Linker Drug_C->Linker Linker->Surface Covalent Bond Targeting Targeting Ligand Targeting->Surface Covalent Bond

Sources

Application Notes & Protocols: Strategic Functionalization of 1,3-Bis(benzyloxy)-5-bromobenzene for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, with material innovation being the primary driver of performance enhancements.[1] The design of novel organic semiconductors with tailored photophysical and electronic properties is paramount. This guide provides an in-depth technical overview and detailed experimental protocols for the functionalization of 1,3-Bis(benzyloxy)-5-bromobenzene, a versatile and strategic building block for a new generation of OLED materials. We will explore key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the synthesis of phosphine oxide derivatives, to construct high-performance hole-transporting, electron-transporting, and emissive materials.

Introduction: The Strategic Value of this compound

The core structure of this compound offers a unique combination of features that make it an exceptional starting point for OLED material synthesis:

  • Reactive Handle: The bromine atom at the C5 position serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups.

  • Scaffolding and Solubility: The two bulky benzyloxy groups at the C1 and C3 positions play a crucial role. They provide steric hindrance that can prevent intermolecular aggregation and π-π stacking in the solid state. This is critical for maintaining high photoluminescence quantum yields (PLQY) and achieving amorphous thin films with good morphological stability, a prerequisite for durable OLED devices. Furthermore, these groups enhance the solubility of the molecule and its derivatives in common organic solvents, simplifying purification and processing.

  • Electronic Insulation: The benzyloxy groups are electronically insulating, which helps to confine the electronic wavefunction to the core functional unit that will be introduced at the C5 position. This allows for precise tuning of the frontier molecular orbitals (HOMO/LUMO) of the target molecule.

This guide will provide researchers with the foundational knowledge and practical protocols to leverage these features for the rational design of novel OLED materials.

Core Functionalization Pathways

The transformation of this compound into functional OLED materials primarily relies on a set of robust and versatile synthetic methodologies. The diagram below illustrates the key pathways from this central building block to different classes of OLED materials.

G cluster_0 Functionalization Reactions cluster_1 OLED Material Classes A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Ar-B(OR)₂ [Pd Catalyst] C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + R₂NH [Pd Catalyst] D Lithiation & Phosphorylation (C-P Bond Formation) A->D 1. n-BuLi 2. ClP(O)Ph₂ E Conjugated Systems (Emissive Layer Materials) B->E F Arylamine Derivatives (Hole Transport Materials / TADF Donors) C->F G Phosphine Oxide Derivatives (Electron Transport / Host Materials) D->G

Figure 1: Key synthetic pathways for functionalizing this compound.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[2][3] This reaction is instrumental in extending the π-conjugated system of the core molecule, which is a primary strategy for tuning the emission color and electronic properties of emissive materials.

Objective

To synthesize 1,3-Bis(benzyloxy)-5-(naphthalen-2-yl)benzene, a model compound demonstrating the extension of conjugation for potential use in blue-emitting materials.

Experimental Protocol

Materials:

  • This compound (1.0 equiv.)

  • Naphthalen-2-ylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.)

  • Toluene and Water (10:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, naphthalen-2-ylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates reductive elimination, leading to high yields.[4]
Base K₃PO₄A moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[4]
Solvent Toluene/WaterA biphasic system where the aqueous phase facilitates the activation of the boronic acid by the base, while the organic phase dissolves the reactants and catalyst.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of reactants or catalyst.

Table 1: Summary of Reagents and Conditions for Suzuki-Miyaura Coupling.

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense value in materials science.[5][6][7] This reaction is the premier method for synthesizing arylamine derivatives, which are the dominant class of hole-transporting materials (HTMs) and are key donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters.[8][9]

Objective

To synthesize 9-(3,5-bis(benzyloxy)phenyl)-9H-carbazole, a core structure for a high-triplet-energy host or hole-transporting material.

Experimental Protocol

G cluster_reactants cluster_products Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-Br(L₂) Pd0->Pd_OA Oxidative Addition Pd_Amine [Ar-Pd(II)-NHR'₂(L₂)]⁺Br⁻ Pd_OA->Pd_Amine + HNR'₂ Pd_Amido Ar-Pd(II)-NR'₂(L₂) Pd_Amine->Pd_Amido + Base - [H-Base]⁺Br⁻ Pd_Amido->Pd0 Reductive Elimination Product Ar-NR'₂ Pd_Amido->Product ArBr Ar-Br ArBr->Pd_OA Amine HNR'₂ Amine->Pd_Amine Base Base Base->Pd_Amine HBase [H-Base]⁺Br⁻

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.[6][7]

Materials:

  • This compound (1.0 equiv.)

  • Carbazole (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask. Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: Add carbazole, this compound, and NaOt-Bu to the flask.

    • Scientist's Note: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[7] It is highly hygroscopic and should be handled under inert conditions.

  • Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/dichloromethane gradient).

ParameterSpecificationRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a bidentate ligand with a large "bite angle" that promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[7]
Base NaOt-BuA strong base is necessary for the deprotonation of the amine nitrogen, forming the palladium-amido complex prior to reductive elimination.[5][7]
Solvent Anhydrous TolueneA non-polar, high-boiling solvent suitable for this reaction temperature. Anhydrous conditions are critical to prevent quenching of the strong base.
Temperature 110 °CEnsures efficient catalyst turnover for this often challenging C-N bond formation.

Table 2: Summary of Reagents and Conditions for Buchwald-Hartwig Amination.

Protocol III: Synthesis of Phosphine Oxide Derivatives

Phosphine oxides are a class of compounds with deep HOMO levels and wide bandgaps, making them excellent electron-transporting and host materials for phosphorescent and TADF OLEDs.[10] Their high thermal stability (Tg) and morphological stability are also highly desirable for device longevity. The synthesis typically involves the reaction of an organometallic intermediate with a phosphorus electrophile.

Objective

To synthesize (3,5-bis(benzyloxy)phenyl)diphenylphosphine oxide, a key building block for electron-transport or host materials.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes)

  • Diphenylphosphinic chloride (Ph₂P(O)Cl) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add this compound to an oven-dried, three-neck round-bottom flask under an argon atmosphere. Dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

    • Causality: At this low temperature, a lithium-halogen exchange occurs, selectively replacing the bromine atom with a lithium atom to form an aryllithium intermediate. This is a fast and efficient way to generate the required nucleophile.

  • Phosphorylation: In a separate flask, dissolve diphenylphosphinic chloride in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching & Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

ParameterSpecificationRationale
Reagent n-ButyllithiumA strong organometallic base used to perform the lithium-halogen exchange, generating a nucleophilic aryl-lithium species.[11]
Electrophile Diphenylphosphinic ChlorideThe phosphorus electrophile that reacts with the aryllithium to form the C-P bond directly, yielding the phosphine oxide.[11]
Solvent Anhydrous THFAn aprotic polar solvent that is stable to organolithiums at low temperatures and effectively solvates the intermediates.
Temperature -78 °CCritical for controlling the reactivity of the highly basic n-BuLi, preventing side reactions like reaction with the solvent or benzylic protons.

Table 3: Summary of Reagents and Conditions for Phosphine Oxide Synthesis.

Application in OLED Devices

The functionalized derivatives of this compound can be incorporated into multilayer OLED devices. For instance, a TADF emitter with a Donor-Acceptor (D-A) structure could be synthesized using the Buchwald-Hartwig product as the donor and then coupling it to an acceptor moiety.

G Cathode Cathode (Al) EIL Electron Injection Layer (EIL) e.g., LiF Cathode->EIL e⁻ ETL Electron Transport Layer (ETL) (e.g., Phosphine Oxide Derivative) EIL->ETL EML Emissive Layer (EML) Host : Emitter (e.g., TADF material) ETL->EML HTL Hole Transport Layer (HTL) (e.g., Arylamine Derivative) EML->HTL Photon (Light) HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode h⁺

Figure 3: Structure of a multilayer OLED incorporating functional materials.

The performance of OLEDs is highly dependent on the materials used in each layer. The table below shows representative data for devices using material classes that can be synthesized from the described protocols.

Material ClassRoleEQE (%)Emission ColorReference
TADF Emitters (D-A type)Emitter> 20%Blue/Green/Yellow[8][9][12]
Arylamine DerivativesHTL--
Phosphine Oxide DerivativesHost/ETL--[10][13]

Table 4: Representative Performance of OLEDs Utilizing a Variety of Functional Materials. (EQE = External Quantum Efficiency).

Conclusion

This compound is a powerful and strategic platform for the development of next-generation OLED materials. By employing robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and phosphorylation, researchers can precisely engineer the electronic and physical properties of organic semiconductors. The protocols and rationale provided in this guide offer a solid foundation for the synthesis of novel, high-performance materials for hole-transporting, electron-transporting, and emissive layers, thereby paving the way for more efficient and durable OLED devices.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Journal of Materials Chemistry. (n.d.). A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). The molecular synthesis strategies for the MR‐TADF emitters. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Journal of Materials Chemistry C. (n.d.). New[5]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

  • Thieme. (n.d.). Product Class 41: Arylphosphine Oxides. [Link]

  • IRIS. (n.d.). New[5]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. [Link]

  • ResearchGate. (n.d.). Synthesis of the TADF Molecule TRZ 3(Ph-PTZ) Based on Key.... [Link]

  • PMC. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. [Link]

  • Semantic Scholar. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. [Link]

  • ResearchGate. (n.d.). a) Synthesis of three isomeric Te‐containing MR‐TADF emitters by.... [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]

  • Journal of Materials Chemistry C. (n.d.). Reaching the 5% theoretical limit of fluorescent OLEDs with push-pull benzophospholes. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • ResearchGate. (n.d.). Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. [Link]

  • Google Patents. (2023, November 9). WO 2023/215234 A2.
  • Advanced Materials. (2020, October 12). A Brief History of OLEDs—Emitter Development and Industry Milestones. [Link]

  • Royal Society of Chemistry. (n.d.). Table SI The summary of OLED performances from this work and literature. [Link]

  • J&Y Pharmatech. (n.d.). OLED Intermediates. [Link]

Sources

Catalytic debromination of 1,3-Bis(benzyloxy)-5-bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Catalytic Debromination of 1,3-Bis(benzyloxy)-5-bromobenzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-H Bond Formation in Resorcinol Synthesis

The 1,3-dihydroxybenzene (resorcinol) scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its synthesis often involves the protection of the hydroxyl groups, subsequent functionalization of the aromatic ring, and a final deprotection sequence. The debromination of precursors like this compound is a critical transformation, serving as a traceless method to install a hydrogen atom at a specific position after the bromine has served its purpose as a directing group or a handle for cross-coupling.

Catalytic hydrodehalogenation, the replacement of a halogen with a hydrogen, is one of the most fundamental and widely utilized C-H bond-forming reactions. This application note provides an in-depth guide to the catalytic debromination of this compound derivatives, focusing on the mechanistic principles, reaction optimization, and detailed, field-tested protocols using both palladium and nickel-based catalyst systems.

Mechanistic Framework: The Catalytic Cycle of Dehalogenation

The catalytic debromination of an aryl bromide (Ar-Br) typically proceeds through a well-established cycle involving a low-valent transition metal catalyst, such as Palladium(0) or Nickel(0). Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle can be summarized in three key steps:

  • Oxidative Addition: The active low-valent catalyst (M⁰) inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a higher-valent organometallic intermediate (Ar-MII-Br).[4][5]

  • Metathesis/Reduction: The arylmetal(II) halide intermediate reacts with a hydride source. The hydride displaces the bromide ligand to form an arylmetal(II) hydride species.

  • Reductive Elimination: The aryl and hydride ligands couple and are eliminated from the metal center, forming the desired C-H bond in the product arene and regenerating the active M⁰ catalyst, which re-enters the catalytic cycle.[4]

Catalytic_Debromination_Cycle cluster_cycle Catalytic Cycle M0 Active Catalyst (e.g., LₙPd⁰) ArMBr Oxidative Addition Intermediate (Ar-PdII(Lₙ)-Br) M0->ArMBr Oxidative Addition ArMH Arylmetal Hydride (Ar-PdII(Lₙ)-H) ArMBr->ArMH Metathesis/ Reduction ArMH->M0 Reductive Elimination Product Debrominated Product (Ar-H) ArMH->Product HBr_scavenger Byproduct (HBr) ArMH->HBr_scavenger ArBr 1,3-Bis(benzyloxy)- 5-bromobenzene ArBr->ArMBr H_source Hydride Source (H₂, Formate, etc.) H_source->ArMH

Caption: General catalytic cycle for transition-metal-catalyzed debromination.

Key Parameters for Reaction Development

The success of the catalytic debromination hinges on the judicious selection of four key components: the metal catalyst, the ligand, the hydride source, and the reaction conditions (solvent and base).

  • Choice of Metal Catalyst:

    • Palladium: The workhorse of cross-coupling and dehalogenation chemistry. Palladium on carbon (Pd/C) is a highly effective and recyclable heterogeneous catalyst, particularly for hydrogenations.[6] Homogeneous palladium sources like Pd(OAc)₂ or PdCl₂(dppf) offer high activity and are often used in transfer hydrogenation protocols.[7]

    • Nickel: A more earth-abundant and cost-effective alternative to palladium. Nickel catalysts, such as NiI₂ or NiCl₂(dme), have shown remarkable efficacy in dehalogenation, sometimes under milder conditions or with different functional group tolerance.[8][9][10]

  • The Role of Phosphine Ligands: For homogeneous catalysis, ligands are not merely spectators; they are crucial for tuning the catalyst's properties.[11]

    • Steric Bulk: Bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos) or tri-tert-butylphosphine, promote the formation of highly reactive monoligated metal(0) species, which can accelerate the oxidative addition step.[5][12]

    • Electronic Properties: Electron-rich phosphine ligands increase the electron density on the metal center. This enhances the rate of oxidative addition into the C-Br bond and stabilizes the resulting metal(II) intermediate.[7][12]

  • Selection of the Hydride (Hydrogen) Source:

    • Hydrogen Gas (H₂): The most atom-economical hydride source. It is typically used with heterogeneous catalysts like Pd/C in specialized high-pressure reactors (e.g., a Parr hydrogenator).[6]

    • Transfer Hydrogenation Reagents: These offer a safer and more convenient alternative to high-pressure H₂ gas for standard laboratory setups. Common sources include:

      • Formic Acid / Formate Salts: (e.g., Sodium formate, Ammonium formate). These decompose in situ to provide a hydride to the catalyst.[13][14][15]

      • Alcohols: (e.g., Isopropanol). Often used in Ru-catalyzed systems but can be effective with Pd as well.[15]

      • Silanes: (e.g., Polymethylhydrosiloxane - PMHS). Mild and effective hydride donors.

      • Tetrahydrofuran (THF): Can act as a hydrogen donor under specific photocatalytic nickel-catalyzed conditions.[8]

Comparative Overview of Catalytic Systems

The choice of catalytic system depends on available equipment, substrate functional group tolerance, and cost considerations.

Catalyst SystemLigand(s)Hydride SourceSolvent / BaseKey Features & Advantages
Heterogeneous Palladium None (surface-catalyzed)H₂ gas (50-500 psig)Methanol, EthanolHighly effective, catalyst is easily filtered and recycled. Ideal for scale-up. Requires high-pressure hydrogenation equipment.[6]
Homogeneous Palladium Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)Sodium Formate (HCO₂Na)DMF, Dioxane / K₂CO₃, Et₃NExcellent functional group tolerance. Avoids high-pressure H₂. Ligands can be expensive.[13][14]
Homogeneous Nickel Bipyridine or Phosphine ligandsSilanes (PMHS) or Zinc (reductant)DMA, DMPU / PyridineCost-effective metal. High reactivity for aryl bromides and even chlorides. Can be sensitive to air and moisture.[9][10]
Photocatalytic Nickel Dicyclohexylphosphino-alkanesTetrahydrofuran (THF)THF / Na₂CO₃Operates under visible light irradiation at room temperature. Avoids external reductants. Requires photochemical setup.[8]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for setting up, monitoring, and isolating the product from a catalytic debromination reaction.

Experimental_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification node_reagents 1. Weigh Reagents (Substrate, Catalyst, Base) node_glassware 2. Oven-Dry & Assemble Glassware Under Inert Gas node_reagents->node_glassware node_solvent 3. Add Anhydrous Solvent & Degas Solution node_glassware->node_solvent node_reductant 4. Add Hydride Source node_solvent->node_reductant node_heat 5. Heat to Temperature node_reductant->node_heat node_monitor 6. Monitor by TLC/GC-MS node_heat->node_monitor node_quench 7. Quench & Aqueous Wash node_monitor->node_quench node_extract 8. Extract with Organic Solvent node_quench->node_extract node_dry 9. Dry, Filter & Concentrate node_extract->node_dry node_purify 10. Purify by Column Chromatography or Recrystallization node_dry->node_purify

Caption: Standard laboratory workflow for catalytic debromination.

Protocol 1: Classic Debromination using Pd/C and Hydrogen Gas

This protocol is robust and ideal for larger-scale synthesis where hydrogenation equipment is available. It is adapted from general procedures for catalytic hydrogenolysis.[6]

Reagents & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.01-0.05 eq Pd)

  • Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (1.5 eq)

  • Methanol or Ethyl Acetate (solvent)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration setup (Celite pad)

Procedure:

  • To a suitable pressure vessel, add this compound and the solvent (approx. 0.1 M concentration).

  • Add the base (NaOAc or Et₃N). The base neutralizes the HBr byproduct, preventing catalyst poisoning.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Caution: Dry Pd/C can be pyrophoric.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel 3-5 times with nitrogen, followed by 3-5 times with hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.

  • Once complete, carefully vent the hydrogen and flush the vessel 3-5 times with nitrogen.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel chromatography if necessary.

Protocol 2: Transfer Hydrogenation with Palladium Acetate and a Phosphine Ligand

This protocol avoids high-pressure hydrogen gas and is well-suited for standard laboratory glassware. It leverages the principles of modern cross-coupling catalysis.[7][14]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Sodium Formate (HCO₂Na, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dioxane or Toluene (solvent)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, Pd(OAc)₂, SPhos, sodium formate, and potassium carbonate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-bis(benzyloxy)benzene.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (poisoned or decomposed).2. Insufficient temperature.3. Poor quality reagents or solvent (water/oxygen present).1. Use fresh catalyst/ligand. Ensure inert atmosphere. Add a base to scavenge HBr.2. Increase reaction temperature in 10 °C increments.3. Use anhydrous, degassed solvents.
Reaction Stalls Catalyst deactivation during the reaction.Add another small portion of catalyst and/or ligand.
Formation of Side Products 1. Benzyl group hydrogenolysis (cleavage).2. Reductive coupling of the aryl bromide (biaryl formation).1. For Pd/C, use milder conditions (lower pressure/temp). Consider a different catalyst system like transfer hydrogenation.2. Lower the catalyst loading or reaction temperature. Ensure efficient stirring.

Safety Precautions

  • Catalysts: Handle palladium and nickel catalysts in a well-ventilated fume hood. Dry palladium on carbon can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

  • Solvents: Use flammable solvents (Methanol, Dioxane, THF) in a fume hood away from ignition sources. Ensure proper grounding of equipment.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. Operations involving high-pressure hydrogen must be conducted behind a safety shield with appropriate pressure-rated equipment by trained personnel.

  • Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.

  • Waste Disposal: Dispose of heavy-metal-containing waste in designated, sealed containers according to institutional guidelines.

References

  • Higginson, B., Sanjosé-Orduna, J., Gu, Y., & Martin, R. (2021). Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Synlett, 32(16), 1633-1636.

  • Cho, Y., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Nature Chemistry.

  • Strem Chemicals. The Role of Phosphine Ligands in Palladium Catalysis.

  • Fu, G. C., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.

  • Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.

  • Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC.

  • Cho, Y., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. R Discovery.

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.

  • Sigma-Aldrich. Phosphine Ligands.

  • Gessner Group. Phosphine ligands and catalysis.

  • EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents.

  • Weix, D. J., et al. (2012). Replacing conventional carbon nucleophiles with electrophiles: nickel-catalyzed reductive alkylation of aryl bromides and chlorides. PubMed.

  • Buchwald, S. L., et al. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current Organic Chemistry.

  • Weix, D. J., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.

  • Reddit r/chemistry. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?.

  • Weix, D. J., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Organic Chemistry Portal.

  • Martin, R., et al. (2021). Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Request PDF.

  • Study.com. Starting with 3-nitroaniline, show how to prepare 1,3-Dihydroxybenzene (resorcinol).

  • Stenutz. 1,3-dihydroxybenzene.

  • Semantic Scholar. 1,3-dihydroxybenzene.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1,3-Bis(benzyloxy)-5-bromobenzene, specifically focusing on the removal of unreacted benzyl bromide. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted benzyl bromide so critical?

A1: Complete removal is essential for three primary reasons:

  • Toxicity and Safety: Benzyl bromide is a potent lachrymator, causing intense irritation to the eyes, skin, and mucous membranes.[1][2] Its presence in the final product poses a significant health and safety risk.[3]

  • Reaction Integrity: As a reactive alkylating agent, residual benzyl bromide can interfere with subsequent reaction steps, leading to unwanted side-product formation and reduced yields.[1]

  • Product Purity: Achieving high purity is paramount for analytical characterization (NMR, MS, etc.) and for applications in drug development where impurities can have unforeseen biological effects.

Q2: What are the primary strategies for removing excess benzyl bromide?

A2: The most effective strategies leverage the differences in chemical reactivity and physical properties between benzyl bromide and the target compound, this compound. The main approaches are:

  • Chemical Quenching: Converting benzyl bromide into a more easily removable substance (e.g., a water-soluble salt).[4][5]

  • Chromatography: Separating the compounds based on their differing polarities.[4][6]

  • Recrystallization: Purifying the solid product from a solution, leaving the liquid benzyl bromide impurity behind in the solvent.[5][7]

Q3: How can I confirm that all the benzyl bromide has been removed from my product?

A3: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Spot your crude and purified material against a benzyl bromide standard. Benzyl bromide is significantly less polar and will have a high Rf value, running close to the solvent front in typical non-polar solvent systems (e.g., hexane/ethyl acetate).[8][9] Your purified product should show no spot corresponding to the benzyl bromide standard.

  • ¹H NMR: In the proton NMR spectrum, benzyl bromide exhibits a characteristic singlet for the benzylic protons (CH₂) around 4.5 ppm. The absence of this signal in your final product spectrum is a strong indicator of its removal.

Troubleshooting Guide: Common Purification Issues

Issue 1: My crude product is a sticky oil or gum after solvent evaporation, making recrystallization impossible.

  • Underlying Cause: This is a classic sign of significant contamination with liquid benzyl bromide, which prevents the solid product from crystallizing effectively.

  • Recommended Solution: Do not attempt direct recrystallization. The most efficient first step is to perform a chemical quench. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a tertiary amine like triethylamine.[4][5] This reacts with the benzyl bromide to form benzyltriethylammonium bromide, a salt that can be easily removed with an aqueous wash.[4] After quenching and washing, evaporating the solvent should yield a solid crude product that is amenable to recrystallization or column chromatography.

Issue 2: During column chromatography, the benzyl bromide and my product are eluting together.

  • Underlying Cause: The polarity of your eluent (mobile phase) is too high. This compound, with its two ether groups, is significantly more polar than benzyl bromide.[4]

  • Recommended Solution:

    • Start with a Non-Polar Eluent: Begin the elution with a very non-polar solvent system, such as pure hexane or a petroleum ether/ethyl acetate mixture with a very low ethyl acetate concentration (e.g., 99:1).[6][10]

    • Flush the Benzyl Bromide: Benzyl bromide will elute quickly with the solvent front.[4][8] Collect these initial fractions and confirm the absence of your product using TLC.

    • Use a Gradient Elution: Once the benzyl bromide is completely eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar target compound.

Issue 3: I performed a recrystallization, but my product's melting point is low and broad, and it still irritates my eyes.

  • Underlying Cause: The recrystallization was likely incomplete, and benzyl bromide has been trapped within the crystal lattice of your product or remains on the crystal surface.

  • Recommended Solution:

    • Re-dissolve and Re-crystallize: Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid to ensure the solution is saturated upon cooling.[7]

    • Wash the Crystals: After filtering the crystals, wash them thoroughly with a small amount of the cold recrystallization solvent. This helps to remove any residual mother liquor (containing the dissolved benzyl bromide) from the crystal surfaces.

    • Dry Under High Vacuum: After washing, dry the crystals thoroughly under high vacuum to remove any remaining volatile impurities, including trace amounts of benzyl bromide.[4]

Key Physicochemical Data for Separation Strategy

PropertyBenzyl BromideThis compoundRationale for Separation
Molecular Formula C₇H₇BrC₂₀H₁₇BrO₂Significant size and weight difference.
Molecular Weight 171.04 g/mol 369.25 g/mol [11]Product is non-volatile compared to the impurity.
Appearance Colorless to yellow liquid[2][3][12]White to off-white solid (inferred from similar structures[13])Phase difference at room temp is ideal for recrystallization.
Boiling Point ~198-199 °C[14]> 300 °C (estimated)Removal by distillation is possible but difficult due to high BP.
Melting Point ~ -4 °C[3]Likely > 60 °C (inferred)Solid product allows for purification by recrystallization.
Polarity LowModerateThis difference is the basis for chromatographic separation.
Solubility Soluble in most organic solvents (ether, DCM, EtOAc, ethanol).[3][12][14]Soluble in DCM, EtOAc, acetone; less soluble in cold alcohols.[6][10]Differential solubility in cold solvents enables recrystallization.

Detailed Experimental Protocols

Protocol 1: Chemical Quenching & Aqueous Workup

This protocol is highly recommended as the first step after the reaction is complete to remove the bulk of unreacted benzyl bromide.

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add 2-3 equivalents (relative to the initial charge of benzyl bromide) of triethylamine to the reaction mixture.[4][5] Stir at room temperature for 30-60 minutes.

  • Dilute and Wash: Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate solution (1x)[4]

    • Brine (saturated NaCl solution) (1x)[9]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is now ready for further purification.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a silica gel column using a non-polar solvent like hexane or petroleum ether.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elute Benzyl Bromide: Begin eluting with a highly non-polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).[8] Benzyl bromide and other non-polar impurities will elute first. Monitor the column fractions by TLC.

  • Elute the Product: After all the benzyl bromide has been eluted, gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate). Your product, this compound, will begin to elute.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This method is best for purifying the solid crude product obtained after a chemical quench. Ethanol is often a suitable solvent.[10]

  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[7][15] If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is achieved.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[16]

  • Cool in Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[17]

  • Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the collected crystals with a small amount of ice-cold ethanol to rinse away impurities.

  • Dry: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization of Workflows

cluster_0 Purification Workflow A Crude Reaction Mixture (Product + Excess BnBr) B Step 1: Chemical Quench (e.g., Triethylamine) A->B Reacts with BnBr C Step 2: Aqueous Workup (Wash with H₂O, Brine) B->C Removes Bn-Et₃N⁺Br⁻ D Crude Solid Product (Minor Impurities) C->D E Step 3a: Recrystallization (e.g., from Ethanol) D->E F Step 3b: Column Chromatography D->F G Pure this compound E->G F->G

Caption: General workflow for purifying this compound.

cluster_1 Chromatographic Separation Logic Column Silica Gel (Polar Stationary Phase) Compounds Benzyl Bromide (Low Polarity) Product (Moderate Polarity) MobilePhase Mobile Phase Flow (Non-Polar Eluent) Hexane/EtOAc Elution Elutes First (High Rf) Elutes Later (Lower Rf) Compounds:f0->Elution:f0 Weak interaction with silica Compounds:f1->Elution:f1 Stronger interaction with silica

Caption: Principle of separating benzyl bromide from the product via chromatography.

References

  • Benzyl bromide - Wikipedia . Wikipedia. [Link]

  • benzyl bromide (C7H7Br) - GazFinder . GazFinder. [Link]

  • Benzyl Bromide | C7H7Br - PubChem . PubChem. [Link]

  • Benzyl bromide - Grokipedia . Grokipedia. [Link]

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate . ResearchGate. [Link]

  • Removing Benzyl bromide - ResearchGate . ResearchGate. [Link]

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • separating benzyl bromide : r/chemistry - Reddit . Reddit. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]

  • CN107098791B - Preparation method of benzyl bromide - Google Patents.
  • Recrystallization . Homi Bhabha Centre for Science Education. [Link]

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Sciencemadness.org . Sciencemadness.org. [Link]

  • Supporting Information - Rsc.org . The Royal Society of Chemistry. [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria . University of Pretoria. [Link]

  • Experiment: Recrystallization – Part II: Purification of Solids - Science Learning Center . University of Michigan-Dearborn. [Link]

  • Recrystallization and Crystallization . University of Rochester. [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions . Chemistry Solutions. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun . University of Missouri–St. Louis. [Link]

  • 1,3-Bis(benzyloxy)-2-bromobenzene | C20H17BrO2 - PubChem . PubChem. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates . MDPI. [Link]

Sources

Conditions for selective deprotection of benzyl groups in bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for selective deprotection of benzyl groups in bromobenzene derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Ticket #: AR-BR-BN-001 Subject: Preventing Hydrodebromination during Benzyl Ether Cleavage Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The "Over-Reduction" Trap

User Query: "I am trying to remove a benzyl (Bn) protecting group from a phenol. My molecule also contains an aryl bromide. When I use standard Pd/C and


, I lose the bromine atom (hydrodebromination) along with the benzyl group. How do I stop this?"

Scientist Analysis: This is a classic chemoselectivity conflict. Standard hydrogenolysis (Pd/C,


) relies on the catalyst surface to activate both the benzylic C-O bond and the 

molecule. Unfortunately, the C-Br bond energy (

66 kcal/mol) is sufficiently low that palladium readily inserts into it, leading to reduction (Ar-Br

Ar-H) under the same conditions used to cleave the benzyl ether.

To solve this, we must either (A) Switch mechanisms (move from reduction to Lewis Acid coordination) or (B) Modify the catalyst (poison the active sites responsible for halogen activation).

Decision Matrix: Choosing Your Protocol

Before proceeding, select the pathway that fits your substrate's sensitivity.

DecisionMatrix Start START: Substrate has Ar-Br and O-Bn AcidSens Is the molecule acid-sensitive? Start->AcidSens DoubleBonds Does it have alkenes/alkynes? AcidSens->DoubleBonds No MethodB METHOD B: Poisoned Pd/C Best for: Acid-sensitive molecules Risk: Incomplete reaction AcidSens->MethodB Yes MethodA METHOD A: BCl3 (Lewis Acid) Best for: Robust molecules Risk: Acid hydrolysis DoubleBonds->MethodA No (Saturated) MethodC METHOD C: TiCl4 Best for: Mild Lewis Acid needs DoubleBonds->MethodC Yes (Unsaturated)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy.

Protocol A: Boron Trichloride ( ) – The Non-Reductive Standard

Mechanism:


 is a strong Lewis acid.[1] It coordinates to the ether oxygen, weakening the C-O bond. A nucleophile (often 

or an added scavenger) then attacks the benzylic carbon. Because this is not a reductive process, the C-Br bond remains untouched.

Standard Protocol:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Cooling: Cool solution to -78°C (Dry ice/acetone).

  • Addition: Add

    
     (1M in DCM, 1.5–3.0 equiv) dropwise.
    
  • Reaction: Stir at -78°C for 1h, then slowly warm to 0°C if monitoring shows incomplete conversion.

  • Quench (CRITICAL): Quench with MeOH or water very slowly at low temperature. This is highly exothermic.

Optimization (The Pro-Tip): If your substrate is electron-rich (e.g., methoxy-substituted rings), the cleaved benzyl cation can re-attach to the ring (Friedel-Crafts alkylation).

  • Solution: Add Pentamethylbenzene (3-5 equiv) as a "cation scavenger." It is more electron-rich than your product and will trap the benzyl cation.

BCl3_Mech Step1 1. Coordination BCl3 binds to Ether O Step2 2. Activation C-O bond weakens Step1->Step2 Step3 3. Cleavage Cl- attacks Benzylic C Step2->Step3 Result Result: Phenol + Benzyl Chloride (Ar-Br Intact) Step3->Result Step3->Result Non-Reductive

Figure 2: Mechanistic flow of Boron Trichloride cleavage.

Protocol B: Poisoned Hydrogenolysis (Sajiki Conditions)

Mechanism: If you must use hydrogenation (e.g., the molecule is extremely acid-labile), you can "poison" the Palladium catalyst. The addition of an amine (Ethylenediamine) or a sulfide (Diphenylsulfide) occupies the highly active sites on the Pd surface required for oxidative insertion into the C-Br bond, while leaving the sites necessary for hydrogenolysis of the benzylic C-O bond accessible.

Protocol (Pd/C + Ethylenediamine):

  • Solvent: Methanol (MeOH) or THF.

  • Catalyst: 5% or 10% Pd/C (standard loading).

  • Additive: Add Ethylenediamine (approx. 1 equiv relative to Pd metal, not the substrate).

    • Note: Pre-stirring Pd/C with the amine for 15 mins is recommended.

  • Atmosphere:

    
     balloon (1 atm).
    
  • Time: Monitor by TLC. Reaction may be slower than unpoisoned variants.

Data Comparison: Catalyst Selectivity

Catalyst SystemAdditiveResult (Ar-Br)Result (O-Bn)
Pd/C (Standard) NoneLost (Ar-H) Cleaved
Pd/C Ethylenediamine Retained (>95%) Cleaved
Pd/C Diphenylsulfide Retained (>98%) Cleaved
Pd/Fibroin NoneRetainedCleaved

Troubleshooting & FAQs

Q1: I used and my reaction turned into a gummy solid and stalled.

Diagnosis: Boron complexes are often insoluble in pure DCM. Fix:

  • Increase solvent volume (dilution helps).

  • Use a co-solvent system if possible, or ensure vigorous stirring.

  • The "Gummy" issue: The intermediate borate ester might precipitate. This usually hydrolyzes upon the MeOH quench. If TLC shows starting material, you likely need to warm it to 0°C or room temperature briefly before quenching.

Q2: I see "scrambling" of my benzyl group to another position on the ring.

Diagnosis: This is the Friedel-Crafts side reaction mentioned in Protocol A. Fix: You must use a scavenger. Add Pentamethylbenzene or Anisole (though Anisole is less effective) to the reaction mixture before adding


.
Q3: Can I use instead of ?

Diagnosis:


 is a much stronger Lewis acid.
Risk:  While it will cleave the benzyl group, it will also cleave methyl ethers (forming phenols) and esters much faster than 

. If you have other ether/ester functionality, stick to

.
Q4: The Sajiki (Pd/C + Amine) method is too slow.

Diagnosis: The poison is working too well. Fix:

  • Switch to Diphenylsulfide (

    
    ) as the poison; it sometimes offers a better rate/selectivity balance.
    
  • Increase

    
     pressure slightly (to 3 atm / 45 psi), but monitor closely for Br-loss.
    

References

  • Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison."[2] Tetrahedron Letters, 1998.[2][3] 2

  • Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[4][5] Synlett, 2008.[4][6] 4[1][5][7][8][9][10][11]

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[12] Organic Letters, 2006.[12] 12[1][5][7][8][9][10][11][13]

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." (General stability data). 6

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard Reference for BCl3/Lewis Acid cleavage conditions).

Sources

Overcoming solubility issues of 1,3-Bis(benzyloxy)-5-bromobenzene in polar solvents

[1][2]

References

  • Fréchet, J. M. J., et al. (1990).[2] Preparation of Polymers with Controlled Molecular Architecture.[2] A New Convergent Approach to Dendritic Macromolecules. Journal of the American Chemical Society.[2] (Foundational work on solubilizing benzyloxy-ether dendrons). [2]

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[2] (Explains the LogP > 5 solubility "crash" mechanism).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.[2] (Standardizes Dioxane/Water systems for aryl bromides).[2] [2]

  • PubChem. (2024).[2] Compound Summary: 1-bromo-3,5-bis(benzyloxy)benzene.[1][2] National Library of Medicine.[2] [2]

Technical Support Center: 5-Bromo-1,3-bis(benzyloxy)benzene Production

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #BB-5B-SCALE-UP

Status: Open Assigned Specialist: Senior Process Chemist, Dendrimer & API Intermediates Division

Executive Summary & Core Chemistry

User Query: "We are scaling up the synthesis of 5-bromo-1,3-bis(benzyloxy)benzene from gram to kilogram scale. We are encountering incomplete conversion (mono-ether impurities), difficult stirring, and safety concerns regarding benzyl bromide handling."

Technical Response: The synthesis of 5-bromo-1,3-bis(benzyloxy)benzene (CAS: 116962-92-0) is a classic Williamson ether synthesis. While straightforward on a milligram scale, it presents significant rheological and safety challenges at scale. The reaction involves the double alkylation of 5-bromoresorcinol with benzyl bromide using a base (typically Potassium Carbonate,


).

Core Reaction Scheme:

ReactionScheme SM 5-Bromoresorcinol (Solid) Mono Mono-benzyl Ether (Impurity) SM->Mono Step 1: Fast Reagent Benzyl Bromide (2.2 - 2.5 eq) Product 5-Bromo-1,3-bis(benzyloxy)benzene (Target) Reagent->Product Base K2CO3 / 18-Crown-6 (Acetone or DMF) Base->Product Mono->Product Step 2: Rate Limiting

Figure 1: Reaction pathway highlighting the rate-limiting second alkylation step.

Troubleshooting Matrix: Rapid Diagnostics

Use this table to diagnose your current process failure before proceeding to detailed protocols.

Symptom Probable Root Cause Corrective Action
Stirrer Seizure / Grinding Noise Solids Loading:

forms a dense cement-like slurry at the bottom of the reactor.
Switch from magnetic stirring to overhead mechanical stirring (pitched-blade impeller). Increase solvent volume to 10-15 mL/g.
High "Mono" Impurity (>5%) Water Ingress: Water hydrolyzes Benzyl Bromide to Benzyl Alcohol, consuming the alkylating agent.Dry solvent (Acetone/DMF) over molecular sieves. Ensure

is anhydrous (dry at 120°C overnight).
Lachrymator Smell in Lab Unquenched Benzyl Bromide: Residual reagent trapped in the filter cake or filtrate.CRITICAL SAFETY: Implement an amine quench (see Section 4) before opening the reactor.
Yellow/Orange Product Oxidation/Polymerization: Benzyl bromide polymerization or phenol oxidation traces.Recrystallize from Acetone/Ethanol. Ensure reaction is under inert atmosphere (

or Ar).
Low Yield (<70%) Stoichiometry: The second alkylation is slower. 2.0 equivalents is insufficient.Increase Benzyl Bromide to 2.2 - 2.4 equivalents .

Deep Dive: Engineering the Reaction (The "Slurry" Problem)

The Challenge

At scale (>100g), Potassium Carbonate (


) does not dissolve in Acetone. It forms a heterogeneous slurry. If the agitation is insufficient, the base settles, and the reaction stalls at the mono-substituted intermediate.
Optimized Protocol (1.0 kg Scale Basis)
  • Solvent Selection:

    • Standard: Acetone (Reflux, ~56°C). Safer, easier work-up, but slower.

    • High-Performance: DMF (60-80°C). Faster, drives reaction to completion, but requires aqueous work-up to remove solvent.

    • Recommendation: Use Acetone with a Phase Transfer Catalyst (18-Crown-6 or TBAI) . This allows the safety of acetone with the kinetics of a more polar solvent.

  • Agitation:

    • Do NOT use magnetic stir bars. They will decouple.

    • Use an overhead stirrer with a 45° pitched-blade turbine or an anchor impeller to lift solids from the bottom.

  • Reagent Addition Order:

    • Charge Acetone (10 L per 1 kg precursor).

    • Charge 5-Bromoresorcinol.[1]

    • Charge Anhydrous

      
       (3.0 eq). Note: Use granular, not powder, to improve mixing fluid dynamics.
      
    • Add Catalyst: 18-Crown-6 (1-2 mol%).

    • Heat to reflux before adding Benzyl Bromide.

    • Add Benzyl Bromide (2.4 eq) dropwise over 1 hour. Reason: Prevents localized high concentrations that favor side reactions.

Safety Protocol: Handling & Quenching Benzyl Bromide

The Hazard: Benzyl bromide is a potent lachrymator (tear gas). On a large scale, residual benzyl bromide in the work-up can evacuate a building.

The "Amine Quench" Method

Never filter the reaction mixture while active Benzyl Bromide is present. You must chemically destroy it first.

Step-by-Step Quench:

  • Check Completion: Ensure starting material is <0.5% by HPLC/TLC.

  • Cool: Lower reactor temperature to 20-25°C.

  • Add Scavenger: Add Ethanolamine (0.5 eq relative to excess BnBr) or concentrated aqueous Ammonia .

    • Mechanism:[2][3][4][5] The amine reacts rapidly with Benzyl Bromide to form a non-volatile benzyl-ammonium salt.

  • Stir: Agitate for 30-60 minutes.

  • Verify: Take a TLC/GC sample.[6] The Benzyl Bromide spot should be gone.[7]

  • Proceed: Only now is it safe to filter the solids or perform aqueous extraction.

Purification: Recrystallization (No Chromatography)

Chromatography is expensive and time-consuming at the kilogram scale. This product crystallizes extremely well.

Solvent System: Acetone / Ethanol

The product is soluble in hot Acetone but sparingly soluble in Ethanol/Methanol.

Protocol:

  • Isolation: After filtering off the inorganic salts (

    
    ), evaporate the Acetone filtrate to a crude solid.
    
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Acetone .

  • Precipitation: Slowly add hot Ethanol (or Methanol) until the solution becomes slightly turbid.

  • Cooling: Remove heat. Let the vessel cool to room temperature slowly (over 2-3 hours) with gentle stirring.

  • Harvest: Cool to 0°C for 1 hour. Filter the white crystalline needles.

  • Wash: Wash the cake with cold Ethanol.

Process Flow Diagram:

ProcessFlow Reactor Reactor (Acetone + Reagents) Quench Quench Step (+ Ethanolamine) Reactor->Quench Reaction Complete Filter1 Filtration 1 (Remove K2CO3/Salts) Quench->Filter1 BnBr Neutralized Evap Evaporation (Remove Acetone) Filter1->Evap Filtrate Cryst Recrystallization (Acetone/Ethanol) Evap->Cryst Crude Solid Final Pure Product (White Needles) Cryst->Final Filter & Dry

Figure 2: Optimized downstream processing workflow emphasizing the safety quench step.

References & Authority

  • Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture.[8] A new convergent approach to dendritic macromolecules." J. Am. Chem. Soc.1990 , 112, 7638–7647.

    • Context: The foundational paper establishing this molecule as a key dendritic building block and outlining the benzyl ether synthesis.

  • BenchChem Technical Repository. "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene" (Analogous Williamson Ether Protocols).

    • Context: Provides general process parameters for scaling up resorcinol-derivative alkylations.

  • NOAA Cameo Chemicals. "Benzyl Bromide Safety Data Sheet."

    • Context: Authoritative safety data regarding lachrymatory hazards and neutralization.

  • Organic Syntheses. "General Procedures for Williamson Ether Synthesis." Org.[3][4][9] Synth.

    • Context: Standard operating procedures for etherification and handling of alkyl halides.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 1,3-Bis(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1,3-Bis(benzyloxy)-5-bromobenzene is a critical "Fréchet-type" dendritic building block. Its purity is paramount because even minor mono-alkylated impurities can terminate dendrimer growth or introduce structural defects in drug scaffolds.

This guide moves beyond simple peak listing. It provides a comparative analysis to distinguish the target Disubstituted Product (P) from the common Mono-substituted Intermediate (M) and Starting Materials (SM) using 1H NMR spectroscopy.

The Structural "Why": Symmetry & Substituents

The interpretation relies on two physical phenomena:[1]

  • 
     Symmetry:  The target molecule has a plane of symmetry passing through the Br-C(1)-C(4) axis. This renders the two benzyloxy groups equivalent and the protons at positions 4 and 6 equivalent.
    
  • Substituent Effects:

    • -O-CH2-Ph (Alkoxy): Strongly electron-donating (Ortho/Para directing). Shields adjacent protons (Upfield shift).

    • -Br (Bromo): Electron-withdrawing (Inductive). Deshields adjacent protons (Downfield shift).

Diagram 1: Structural Splitting & Symmetry Logic

The following diagram illustrates the origin of the characteristic "Triplet-Doublet" aromatic pattern, which is the primary indicator of successful disubstitution.

G Molecule This compound Proton_H2 Proton H-2 (Between two -OR groups) Molecule->Proton_H2 Shielded by 2x Oxygen Proton_H46 Protons H-4 & H-6 (Between -OR and -Br) Molecule->Proton_H46 Deshielded by Br Shielded by 1x Oxygen Signal_H2 Triplet (t) ~6.5 ppm J ~ 2.2 Hz Proton_H2->Signal_H2 Couples to H-4 & H-6 Signal_H46 Doublet (d) ~6.7 ppm J ~ 2.2 Hz Proton_H46->Signal_H46 Couples to H-2 Signal_H2->Signal_H46 Meta-Coupling (Correlation)

Figure 1: Mechanistic origin of the aromatic splitting patterns. The symmetry makes H-4 and H-6 equivalent, creating a distinct doublet that couples to the unique H-2 triplet.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate integration, follow this protocol.

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS (
    
    
    
    ).[2]
    • Note:

      
       is an alternative but may shift phenolic impurities downfield, obscuring aromatic regions. 
      
      
      
      is preferred for resolution.
  • Sample Mass: 5–10 mg.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters:

  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of aromatic vs. benzylic protons).
    
  • Scans: 16 (minimum) to resolve low-level impurities.

Validation Step: Before analyzing the product, check the Residual Solvent Peak (


)  at 7.26 ppm . If this peak is broad or split, shimming is poor; do not proceed with interpretation.

Comparative Analysis: Product vs. Alternatives

This table is the core decision-making tool. It contrasts the target molecule against the most likely synthetic byproducts.

Table 1: Comparative Chemical Shift Data ( )
FeatureTarget Product (Disubstituted)Impurity A (Mono-substituted)Impurity B (Benzyl Bromide)Impurity C (5-Bromoresorcinol)
Symmetry High (

)
None (Asymmetric)N/AHigh
Benzylic

Singlet, ~5.01 ppm (4H) Singlet, ~5.05 ppm (2H)Singlet, ~4.50 ppmNone
Core Ar-H (H-2) Triplet, ~6.55 ppm (1H) Doublet of Doublets (dd)N/ATriplet (broad)
Core Ar-H (H-4,6) Doublet, ~6.75 ppm (2H) Two distinct signalsN/ADoublet
Phenolic -OH Absent Present (~5.0-6.0 ppm)*AbsentPresent (Broad)
Phenyl (Ph) Multiplet, 7.3-7.45 ppm (10H)Multiplet (5H)Multiplet (5H)Absent

*Note: Phenolic protons are exchangeable and chemical shift varies with concentration and water content.

Detailed Peak Interpretation

Zone A: The Benzylic Region (The Quantifier)
  • Shift:

    
     5.01 ppm.
    
  • Multiplicity: Singlet (s).

  • Interpretation: This is your anchor peak.

    • Purity Check: Zoom in on the baseline from 4.4 to 5.2 ppm. A small singlet at 4.50 ppm indicates unreacted Benzyl Bromide . A singlet slightly offset (e.g., 5.05 ppm) suggests the Mono-substituted intermediate.

    • Integration: Set this peak to exactly 4.00 . All other integrations should normalize to this.

Zone B: The Aromatic Core (The Fingerprint)

This region (6.4 – 6.9 ppm) confirms the substitution pattern.

  • H-2 (The "Shielded" Proton):

    • Shift:

      
       ~6.55 ppm.
      
    • Pattern: Triplet (

      
      ).[3]
      
    • Coupling (

      
      ):  ~2.2 Hz (Meta-coupling).
      
    • Why: It is flanked by two electron-donating alkoxy groups, pushing it upfield. It couples to both H-4 and H-6.

    • Diagnostic: If this appears as a doublet of doublets or a complex multiplet, you have broken symmetry (Mono-substitution).

  • H-4 and H-6 (The "Deshielded" Protons):

    • Shift:

      
       ~6.75 ppm.
      
    • Pattern: Doublet (

      
      ).[3][4]
      
    • Coupling (

      
      ):  ~2.2 Hz.
      
    • Why: These are closer to the electron-withdrawing Bromine atom, shifting them downfield relative to H-2.

    • Diagnostic: The integration ratio of H-4,6 : H-2 must be exactly 2:1 .

Zone C: The Phenyl Caps (The "Blob")
  • Shift:

    
     7.30 – 7.45 ppm.
    
  • Pattern: Multiplet (

    
    ).[2][3]
    
  • Integration: Should be 10H .

  • Note: While not diagnostic for the core substitution, a higher integration (e.g., 12H or 15H) implies trapped solvent (Toluene/Benzene) or excess Benzyl Bromide.

Decision Tree for Purity Assessment

Use this flowchart to rapidly interpret your spectrum during synthesis monitoring.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) Check_Benzylic Check 4.4 - 5.1 ppm Region Start->Check_Benzylic Singlet_500 Single Peak at ~5.01 ppm? Check_Benzylic->Singlet_500 Primary Signal Impurity_BzBr Impurity: Benzyl Bromide (Peak at ~4.5 ppm) Check_Benzylic->Impurity_BzBr Signal at 4.5 Impurity_Mono Impurity: Mono-substituted (Split/Offset peaks ~5.05 ppm) Singlet_500->Impurity_Mono No (Split) Check_Aromatic Check Core Aromatic (6.4 - 6.9 ppm) Singlet_500->Check_Aromatic Yes Pattern_Match Pattern: 1H Triplet (6.55) + 2H Doublet (6.75) Check_Aromatic->Pattern_Match Pass PASS: Pure Product This compound Pattern_Match->Pass Yes (2:1 Ratio) Fail_Pattern FAIL: Asymmetric Substitution (Check for Mono-sub or Regioisomer) Pattern_Match->Fail_Pattern No

Figure 2: Step-by-step logic flow for validating product purity.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[5] Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

    • Grounding: Defines the synthesis and spectral characterization of the 3,5-bis(benzyloxy)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Grounding: Essential for distinguishing solvent peaks (e.g., Toluene, Water)
  • SDBS (Spectral Database for Organic Compounds). Compound: 1,3-Bis(benzyloxy)benzene derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link

    • Grounding: General reference for substituent effects on benzene rings (Alkoxy + Halogen p

Sources

HRMS Profiling of 1,3-Bis(benzyloxy)-5-bromobenzene: A Comparative Ionization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Medicinal Chemists, Mass Spectrometry Core Managers, Dendrimer Synthetic Chemists.

Executive Summary & Molecule Context[1][2][3]

1,3-Bis(benzyloxy)-5-bromobenzene is a pivotal intermediate in organic synthesis, particularly in the construction of Fréchet-type poly(benzyl ether) dendrimers and functionalized resorcinol scaffolds.

  • Chemical Nature: Lipophilic, aromatic ether with a halogen handle.

  • Analytical Challenge: The molecule lacks strong acidic or basic sites, making standard Electrospray Ionization (ESI) protonation

    
     inefficient. The presence of the bromine atom provides a distinct isotopic signature that must be preserved during ionization.
    

This guide compares three characterization routes—ESI+ (with additives) , APCI+ (Atmospheric Pressure Chemical Ionization) , and GC-EI (Electron Impact) —to determine the optimal workflow for High-Resolution Mass Spectrometry (HRMS) validation.

Comparative Analysis of Ionization Architectures

The following table contrasts the performance of primary ionization techniques for this specific aryl ether.

FeatureMethod A: ESI (+) with Additives Method B: APCI (+) Method C: GC-EI (70 eV)
Primary Mechanism Ion-Dipole Interaction (Adduct formation)Gas-phase Chemical Ionization (Proton transfer)Electron Bombardment (Radical Cation)
Dominant Species

or


or


and Fragments
Sensitivity Moderate (Requires optimization)High (Preferred for this lipophile)High (But low mass accuracy usually)
Fragmentation Minimal (Soft ionization)Low to ModerateExtensive (Structural Fingerprint)
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts)N/A (Gas Phase)
Recommendation Use for HRMS Exact Mass confirmation.Use for Quantification in complex mixtures.Use for Structural Elucidation .

Strategic Method Development (Decision Workflow)

The choice of ionization depends on the downstream application (e.g., purity check vs. exact mass confirmation). The following logic gate visualizes the decision process.

IonizationStrategy Start Start: this compound Solubility Solubility Check (MeOH/ACN) Start->Solubility Goal Analytical Goal? Solubility->Goal ESI_Cond Method A: ESI (+) Add NH4OAc or Formic Acid Goal->ESI_Cond High Res / Soft Ionization APCI_Cond Method B: APCI (+) High Temp Source (350°C) Goal->APCI_Cond Non-polar / Robustness EI_Cond Method C: GC-EI Standard 70eV Goal->EI_Cond Fingerprinting / Isomers ESI_Result Target: [M+Na]+ or [M+NH4]+ (Exact Mass Confirmation) ESI_Cond->ESI_Result APCI_Result Target: [M+H]+ (Quantitation/Purity) APCI_Cond->APCI_Result EI_Result Target: Fragments (m/z 91) (Structural Fingerprint) EI_Cond->EI_Result

Figure 1: Decision matrix for selecting the optimal ionization technique based on analyte properties and analytical requirements.

Detailed Experimental Protocols

Method A: ESI-HRMS (The Exact Mass Standard)

Rationale: While the molecule is lipophilic, ESI is the standard for HRMS (e.g., Q-TOF or Orbitrap). However, the ether oxygens are weak bases. Direct protonation


 is often inconsistent. We force adduct formation to stabilize the ion.
  • Instrument: Q-TOF or Orbitrap MS.

  • Solvent System: Methanol/Water (90:10) or Acetonitrile.[1][2]

  • Modifier (Critical): 5 mM Ammonium Formate or 0.1% Formic Acid.[1]

    • Why? Ammonium formate promotes

      
       formation, which is often more stable for ethers than the protonated species. Sodium adducts 
      
      
      
      are ubiquitous but can be hard to fragment in MS/MS.
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temp: 300°C (Ensure complete desolvation of the benzyl rings).

    • Cone Voltage: 20–40 V (Keep low to prevent in-source fragmentation of the benzyl ether bond).

Method B: APCI (The Lipophilic Alternative)

Rationale: If ESI signal is unstable due to the molecule's non-polar nature, APCI is the robust alternative. It relies on corona discharge and is less dependent on solvent chemistry.

  • Source Parameters:

    • Corona Current: 4–5 µA.

    • Vaporizer Temp: 350–400°C (High heat required to volatilize the aromatic ether).

    • Sheath Gas: Nitrogen (High flow, 40–50 arb units).

Data Interpretation & Validation (The "Expertise" Pillar)

Validating the identity of this compound requires looking for three specific spectral signatures.

The Bromine Isotopic Pattern (The "Doublet")

This is your primary self-validation check. Bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: You must see two peaks of nearly equal intensity separated by 2 Da.

  • Calculation:

    • Monoisotopic Mass (

      
      ): ~368.04 Da
      
    • M+2 Mass (

      
      ): ~370.04 Da
      
    • Note: If observing

      
      , shift these values up by 22.99 Da (approx m/z 391 and 393).
      
Fragmentation Pathways (MS/MS or In-Source)

Benzyl ethers undergo a characteristic cleavage. The bond between the benzylic carbon and the ether oxygen is the "weak link."

Fragmentation cluster_legend Diagnostic Peak Parent Parent Ion [M+H]+ or M+. Tropylium Tropylium Ion (C7H7)+ m/z 91.05 Parent->Tropylium Benzyl Cleavage (Primary Fragment) Phenol Neutral Loss (Bromoresorcinol deriv.) Parent->Phenol Neutral Loss

Figure 2: The dominant fragmentation pathway involves the cleavage of the C-O bond, generating the resonance-stabilized tropylium cation (m/z 91).[3]

  • Diagnostic Peak: m/z 91.05 (

    
    ). If you do not see this in MS/MS (or high-energy in-source CID), the benzyl ether structure is suspect.
    
  • Secondary Fragment: Loss of the second benzyl group.

References

  • Fragmentation of Benzyl Ethers

    • Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers.[4]

    • Source: PubMed / Vertex AI Search
    • URL:[Link]

    • Relevance: Establishes the mechanism of benzyl ether cleavage and the dominance of the m/z 91 ion.
  • Synthesis & Characterization Context

    • Title: Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamid
    • Source: MDPI / Molecules
    • URL:[Link]

    • Relevance: Provides experimental procedures for synthesizing and characterizing similar brominated benzyloxy benzenes (e.g., 1-(benzyloxy)-3-bromobenzene), validating the use of standard organic solvents and workups.
  • Ionization Source Selection

    • Title: Executive Summary: Choosing the Right Ioniz
    • Source: Separation Science[5]

    • URL:[Link]

    • Relevance: Authoritative comparison of ESI vs.
  • General Fragmentation Patterns

    • Title: Mass Spectrometry - Fragmentation Patterns (Ethers & Halides).[6][7]

    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Validates the isotopic pattern rules for Bromine and the -cleavage rules for ethers.

Sources

A Senior Application Scientist's Guide to Dendrimer Synthesis: A Comparative Yield Analysis of Convergent vs. Divergent Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanoscale drug delivery and advanced material science, dendrimers represent a class of highly branched, monodisperse macromolecules with unparalleled precision and versatility. Their unique architecture, characterized by a central core, generational branches, and a high density of surface functional groups, makes them ideal candidates for a myriad of applications, from targeted drug delivery to catalysis. However, the efficacy and scalability of these applications are intrinsically linked to the method of dendrimer synthesis.

This guide provides an in-depth comparative analysis of the two primary synthetic strategies: the outward-growing divergent synthesis and the inward-growing convergent synthesis . We will delve into the core principles of each methodology, present a comparative analysis of their respective yields supported by experimental data, and provide detailed protocols to illustrate the practical application of these techniques. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the synthesis and application of dendrimers.

The Dichotomy of Dendrimer Construction: Core Principles

The synthesis of dendrimers is a meticulous, stepwise process, with each iteration of reactions adding a new "generation" to the growing macromolecule. The choice between a divergent or convergent approach dictates not only the direction of synthesis but also profoundly impacts the final product's purity, scalability, and, most critically, the overall yield.

Divergent Synthesis: Building from the Inside Out

Introduced by Tomalia and his colleagues, the divergent approach commences from a multifunctional core molecule and extends outwards.[1] Each successive generation is added layer by layer, exponentially increasing the number of surface functional groups. This method is akin to a tree growing from its trunk outwards, with each new set of branches representing a new generation.

The primary advantage of this methodology lies in its potential for producing large quantities of dendrimers, as the molar mass effectively doubles with each generation.[2] This scalability has made it the preferred method for the commercial production of widely used dendrimers like poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI).[3] However, this rapid growth is not without its challenges. As the dendrimer increases in size, the sheer number of reactions occurring on the periphery makes achieving 100% completion difficult. This can lead to structural defects, such as missing branches or incomplete reactions, resulting in a less uniform final product.[1] Purification of these higher-generation dendrimers becomes progressively more challenging due to the minute differences in physical properties between the perfect and imperfect structures.[4]

Convergent Synthesis: An Inward-Focused Approach

Pioneered by Fréchet and Hawker, the convergent strategy takes the opposite approach.[1][4] Here, the synthesis begins from what will become the periphery of the dendrimer. Small, wedge-like dendritic fragments, known as dendrons, are synthesized first and then, in the final step, are attached to a central core molecule.[1]

This method offers superior control over the final structure, leading to dendrimers with higher purity and monodispersity.[4] Since the dendrons are purified at each stage of their synthesis, the accumulation of defects is minimized.[1] However, the convergent approach is not without its limitations. The final step of attaching the often bulky dendrons to the core can be hampered by steric hindrance, especially for higher-generation dendrimers.[1] This steric congestion can significantly reduce the yield of the final coupling reaction, making the synthesis of large, high-generation dendrimers challenging and generally resulting in lower overall yields compared to the divergent method.[4][5]

Visualizing the Synthetic Pathways

To better illustrate the fundamental differences between these two approaches, the following diagrams, generated using Graphviz, depict the logical workflow of each synthesis.

Divergent_Synthesis Core Core G0 G0 Core->G0 G1 G1 G0->G1 G2 G2 G1->G2 Periphery Periphery G2->Periphery

Caption: Divergent synthesis workflow, growing outwards from the core.

Convergent_Synthesis Core Core Dendron_G1 Dendron G1 Core->Dendron_G1 Dendron_G2 Dendron G2 Dendron_G1->Dendron_G2 Periphery Periphery Dendron_G2->Periphery

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Bis(benzyloxy)-5-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Beyond Compliance

Handling 1,3-Bis(benzyloxy)-5-bromobenzene requires more than generic safety compliance.[1] As a halogenated aromatic ether, this compound presents a dual-phase risk profile: it is a mechanical irritant in its solid state and a permeation hazard when dissolved in organic solvents.

This guide moves beyond the "wear gloves" standard.[2] It addresses the Carrier Solvent Effect , where the lipophilic nature of the benzyloxy groups facilitates dermal absorption when coupled with common laboratory solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Immediate Action Required:

  • Solid Phase: Standard Nitrile (minimum 4 mil) is sufficient.

  • Solution Phase (DCM/THF): Standard Nitrile is INSUFFICIENT . You must use Laminate (Silver Shield/4H) or Polyvinyl Alcohol (PVA) gloves.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the molecular behavior of the target compound.

FeatureChemical ConsequencePhysiological Risk
Bromine Substituent Increases molecular weight and lipophilicity.Potential for accumulation in lipid-rich tissues if absorbed.
Benzyloxy Groups High steric bulk; increases solubility in non-polar organic solvents.Acts as a "grease" molecule, facilitating skin barrier penetration when dissolved.
Physical State (Solid) Fine crystalline powder.High potential for electrostatic charging and dust aerosolization (inhalation hazard).
The "Carrier Solvent" Trap

Most exposure incidents with this compound occur not during weighing, but during reaction workup. When this compound is dissolved in Dichloromethane (DCM) , the solvent destroys the integrity of standard nitrile gloves in <1 minute . Once the glove barrier is breached, the solvent carries the brominated compound directly into the dermis.

PPE Selection Matrix

This matrix is designed for Task-Based Protection . Select your gear based on your current operation.

Table 1: Task-Based PPE Specifications
Protection ZoneTask A: Weighing / Solid Handling Task B: Synthesis / Solution Handling (DCM/THF) Scientific Rationale
Hand Protection Nitrile (Disposable) Thickness: ≥ 4 milChange Frequency: Every 60 minsLaminate (Silver Shield/4H) OR PVA Inner Layer: Nitrile (for dexterity)Outer Layer: Laminate (for barrier)Nitrile is permeable to DCM/THF in seconds. Laminate films provide >4 hours breakthrough time.
Respiratory N95 or P100 Respirator (If outside fume hood)Fume Hood Required Face Velocity: 80–100 fpmSolid dust is an irritant (H335). Vapors from solvents are the primary inhalation risk during synthesis.
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles (Unvented or Indirect Vent)Solution splashes can track around glasses. Goggles seal the orbital area against corrosive solvents.
Body Defense Lab Coat (Cotton/Poly) + Long SleevesChemical Apron (Tyvek or Butyl Rubber)Cotton absorbs spills; an apron provides an impervious shield against large-volume solvent splashes.

Visual Logic: PPE Decision Pathway

The following diagram illustrates the decision logic for glove selection, the most critical safety variable for this compound.

PPE_Decision_Logic Start Start: Handling this compound State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved (Solution) State_Check->Solution Action_Nitrile USE: Standard Nitrile Gloves (Change if splashed) Solid->Action_Nitrile Solvent_Check Identify Solvent Solution->Solvent_Check Safe_Solvent Alcohols / Water / Hexane Solvent_Check->Safe_Solvent Aggressive_Solvent DCM / THF / Chloroform Solvent_Check->Aggressive_Solvent Safe_Solvent->Action_Nitrile Action_Laminate CRITICAL: Use Silver Shield/Laminate or PVA Gloves Aggressive_Solvent->Action_Laminate

Caption: Decision tree for selecting glove material based on physical state and carrier solvent.

Operational Protocol: Step-by-Step

This protocol integrates safety checks directly into the workflow to ensure self-validation.

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood flow is operational (target 100 fpm).

  • Static Control: Benzyl ethers can accumulate static charge. Use an antistatic gun or ionizer bar near the balance to prevent powder scattering.

  • Weighing:

    • Place a tared vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Self-Check: If visible dust is generated, pause and lower the sash. Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.

Phase 2: Reaction & Synthesis (The Danger Zone)
  • Glove Check: If using DCM or THF, don Silver Shield/Laminate gloves immediately. Do not rely on double-gloving nitrile.

  • Addition: Add solvent slowly to the solid. Ensure the reaction vessel is vented (e.g., via a nitrogen line or needle) to prevent pressure buildup from solvent vapor.

  • Monitoring:

    • Keep the sash as low as possible (shielding the face).

    • Self-Check: If you smell the solvent (sweet odor for DCM, ether-like for THF), your hood containment is failing or your gloves are permeated. Stop immediately.

Phase 3: Cleanup & Waste
  • Spill Management:

    • Solid Spill: Do not sweep. Use a wet paper towel to capture dust without aerosolizing it.

    • Solution Spill: Cover with absorbent pads. Evacuate the area if the spill is >500mL outside a hood.

  • Decontamination: Wipe all surfaces with ethanol or acetone.

  • Glove Removal: Perform "beak method" removal (turning inside out) to avoid touching the outer surface. Wash hands with soap and cool water (warm water opens pores).

Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents to clean skin Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->Action_Inhal Report Report to EHS / Medical Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Caption: Immediate response protocols for exposure incidents.

Disposal & Compliance

Proper disposal is dictated by the chemical structure (halogenated) and the solvent used.

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The bromine atom on the benzene ring classifies this as halogenated waste. If mixed with DCM, it remains in the halogenated stream.

    • Prohibited: Do not mix with acid waste (potential for reaction) or non-halogenated solvents (increases disposal cost).

  • Container Labeling: Clearly mark as "Contains Brominated Organics" and list the carrier solvent (e.g., "Dichloromethane Solution").

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773836 (1-Bromo-3,5-bis(benzyloxy)benzene). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Methylene Chloride (DCM). (Supporting data for carrier solvent risks). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.